Product packaging for Epinortrachelogenin(Cat. No.:CAS No. 125072-69-7)

Epinortrachelogenin

Cat. No.: B173384
CAS No.: 125072-69-7
M. Wt: 374.4 g/mol
InChI Key: ZITBJWXLODLDRH-VBKZILBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epinortrachelogenin has been reported in Stellera chamaejasme, Selaginella doederleinii, and Bupleurum salicifolium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O7 B173384 Epinortrachelogenin CAS No. 125072-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBJWXLODLDRH-VBKZILBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130659
Record name (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125072-69-7
Record name (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125072-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Epinortrachelogenin: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinortrachelogenin, a member of the lignan family of natural products, has garnered interest in the scientific community for its potential biological activities. Lignans are a diverse group of polyphenolic compounds found in a variety of plants, and many have been investigated for their medicinal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting detailed experimental protocols and outlining potential mechanisms of action. While specific experimental data for this compound is limited in the current scientific literature, this guide consolidates available information and draws parallels with closely related lignans to provide a foundational understanding for future research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is a dibenzylbutyrolactone lignan. Its systematic IUPAC name is (3R,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one. The chemical structure and a summary of its physicochemical properties are presented below.

Chemical Structure:

Epinortrachelogenin_Structure C1 C O2 O C1->O2 C3 C C3->C1 O_lactone O C3->O_lactone C6 C C3->C6 OH_3 OH C3->OH_3 C4 C C4->C3 C15 C C4->C15 C5 C C5->C4 O_lactone->C5 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 O12 O C9->O12 C11 C C10->C11 O14 O C10->O14 C11->C7 C13 C O12->C13 C16 C C15->C16 C17 C C16->C17 C18 C C17->C18 C19 C C18->C19 O21 O C18->O21 C20 C C19->C20 O23 O C19->O23 C20->C16 C22 C O21->C22 OH_14 OH OH_23 OH O_ether1 O O_ether2 O C_Me1 CH3 C_Me2 CH3

Caption: Chemical structure of this compound.

PropertyValueSource
Molecular Formula C20H22O7[1]
Molecular Weight 374.38 g/mol [1]
IUPAC Name (3R,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[1]
CAS Number 125072-69-7
Melting Point 170-172 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Appearance Powder

Natural Occurrence and Isolation

This compound is a naturally occurring lignan that has been isolated from plants of the Daphne genus, such as Daphne acutiloba and Daphne odora.[2] The isolation and purification of this compound typically involve extraction from the plant material followed by chromatographic separation.

General Experimental Protocol for Lignan Isolation

Lignan_Isolation_Workflow start Plant Material (e.g., Daphne sp.) drying Air or Freeze Drying start->drying grinding Grinding to a fine powder drying->grinding extraction Solvent Extraction (e.g., Methanol, Ethanol, or Acetone) grinding->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration under reduced pressure filtration->concentration partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) concentration->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization end Pure this compound characterization->end

Caption: General workflow for the isolation and purification of lignans.

Methodology:

  • Plant Material Preparation: The plant material (e.g., stems, roots, or leaves of Daphne species) is collected, dried (air-dried or freeze-dried), and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent such as methanol, ethanol, or acetone at room temperature or with gentle heating. This process is typically repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate and water, where lignans tend to partition into the organic phase.

  • Chromatographic Separation: The enriched lignan fraction is further purified using column chromatography. Silica gel is often used for initial separation, followed by size-exclusion chromatography on Sephadex LH-20 to remove smaller molecules.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using preparative HPLC with a suitable solvent system.

  • Structural Characterization: The identity and purity of the isolated compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Potential Mechanisms of Action

While research specifically on this compound is limited, studies on the closely related lignan, nortrachelogenin, and other lignans provide insights into its potential biological activities.

Anti-inflammatory Activity

Studies on nortrachelogenin have demonstrated significant anti-inflammatory properties.[3][4] It has been shown to reduce inflammation in both in vitro and in vivo models.[3]

Potential Mechanism of Action:

The anti-inflammatory effects of nortrachelogenin are attributed to its ability to modulate key inflammatory pathways. It has been observed to:

  • Inhibit the expression of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1) : These enzymes are crucial for the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3][4]

  • Reduce the production of pro-inflammatory cytokines: Nortrachelogenin has been shown to decrease the levels of interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1).[3][4]

  • Post-transcriptional regulation of iNOS: The inhibitory effect on iNOS expression appears to occur at the post-transcriptional level, suggesting a mechanism involving protein stability or translation.[3]

Anti_Inflammatory_Pathway stimuli Inflammatory Stimuli (e.g., LPS) macrophage Macrophage stimuli->macrophage nfkb NF-κB Activation macrophage->nfkb inos_mrna iNOS mRNA nfkb->inos_mrna mpges1 mPGES-1 Expression nfkb->mpges1 cytokines Pro-inflammatory Cytokines (IL-6, MCP-1) nfkb->cytokines inos_protein iNOS Protein inos_mrna->inos_protein no Nitric Oxide (NO) inos_protein->no inflammation Inflammation no->inflammation pge2 Prostaglandin E2 (PGE2) mpges1->pge2 pge2->inflammation cytokines->inflammation This compound This compound (inferred from Nortrachelogenin) This compound->inos_protein Inhibition (post-transcriptional) This compound->mpges1 Inhibition This compound->cytokines Inhibition

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Anti-HIV Activity

This compound has been reported to exhibit anti-HIV activity. The general mechanism of action for many anti-HIV compounds involves the inhibition of key viral enzymes or processes necessary for the viral life cycle.

Potential Mechanisms of Action for Anti-HIV Agents:

  • Reverse Transcriptase Inhibition: Preventing the conversion of viral RNA into DNA.[5]

  • Protease Inhibition: Blocking the cleavage of viral polyproteins into functional proteins.

  • Integrase Inhibition: Preventing the integration of viral DNA into the host cell's genome.[6]

  • Entry/Fusion Inhibition: Interfering with the binding of the virus to host cells and the fusion of viral and cellular membranes.[5]

A general experimental workflow for assessing anti-HIV activity is presented below.

Anti_HIV_Assay_Workflow start Prepare target cells (e.g., T-lymphocytes) treatment Treat cells with this compound (various concentrations) start->treatment infection Infect cells with HIV treatment->infection incubation Incubate for a defined period infection->incubation measurement Measure viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity) incubation->measurement analysis Determine IC50 value measurement->analysis end Assessment of Anti-HIV Activity analysis->end

Caption: General workflow for an in vitro anti-HIV assay.

Antioxidant Activity

Lignans are polyphenolic compounds and are generally known to possess antioxidant properties. This activity is primarily due to their ability to scavenge free radicals and chelate metal ions.

Common Experimental Protocols for Antioxidant Activity:

Several in vitro assays are commonly used to evaluate the antioxidant capacity of natural products.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Anticancer Activity

Many lignans have been investigated for their potential anticancer activities, which can be mediated through various mechanisms.

Potential Anticancer Mechanisms of Lignans:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.

  • Inhibition of Metastasis: Preventing the spread of cancer cells to other parts of the body.

Further research is required to determine if this compound possesses these activities. Standard in vitro assays, such as the MTT assay to assess cell viability and flow cytometry for cell cycle and apoptosis analysis, would be necessary first steps.

Conclusion and Future Directions

This compound is a naturally occurring lignan with a defined chemical structure and physicochemical properties. While direct and extensive biological studies on this compound are currently lacking, research on the closely related compound nortrachelogenin suggests promising anti-inflammatory potential. Its reported anti-HIV activity warrants further investigation to elucidate the specific mechanism of action. Future research should focus on:

  • Detailed Spectroscopic Analysis: Publishing the complete ¹H and ¹³C NMR, as well as high-resolution mass spectrometry data for this compound to serve as a reference for future identification.

  • Comprehensive Biological Screening: Systematically evaluating the anti-inflammatory, anti-HIV, antioxidant, and anticancer activities of purified this compound using established in vitro and in vivo models.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its biological effects at a mechanistic level.

  • Synthesis and Analogue Development: Developing efficient synthetic routes to this compound and creating analogues to explore structure-activity relationships and potentially enhance its therapeutic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The information presented herein, combining established knowledge with inferred possibilities based on related compounds, highlights the need for further dedicated research into this promising natural product.

References

Epinortrachelogenin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinortrachelogenin, a naturally occurring lignan, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. The content herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. This document synthesizes information from peer-reviewed scientific literature to present a practical guide for the extraction and characterization of this compound.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Thymelaeaceae, Taxaceae, and Euphorbiaceae families. The distribution of this lignan appears to be concentrated in the roots and stems of these plants. A summary of the prominent natural sources is provided in Table 1.

Table 1: Natural Sources of this compound

Plant FamilySpeciesPlant Part(s)Reference(s)
ThymelaeaceaeDaphne acutilobaNot specified[1]
TaxaceaeTaxus cuspidataRoots[2][3]
Taxus x mediaRoots[4]
EuphorbiaceaeTrigonostemon reidioidesRoots[5]
CephalotaxaceaeCephalotaxus fortuneiNot specified[6]

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The specific protocols vary depending on the plant matrix and the scale of the isolation. Below are generalized and specific experimental protocols compiled from the available literature.

General Extraction Procedure

A common primary step is the extraction of the dried and powdered plant material with a moderately polar solvent, such as methanol or ethanol. This is followed by partitioning of the crude extract between immiscible solvents of varying polarities to achieve a preliminary separation of compounds based on their polarity.

Chromatographic Purification

Subsequent purification is achieved through various chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC).

2.2.1. Column Chromatography

Column chromatography is a fundamental technique for the separation of lignans from the crude extract. Common stationary phases include silica gel and Sephadex LH-20.

  • Silica Gel Chromatography: This technique separates compounds based on their polarity. A solvent gradient, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to elute the compounds.

  • Sephadex LH-20 Chromatography: This method separates molecules based on their size and polarity. It is often used for the purification of phenolic compounds like lignans, typically with methanol as the mobile phase.

2.2.2. High-Performance Liquid Chromatography (HPLC)

For final purification and to obtain high-purity this compound, preparative or semi-preparative HPLC is often employed. A reversed-phase column, such as an octadecylsilyl (ODS) or C18 column, is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

experimental_workflow plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel / Sephadex LH-20) partitioning->column_chromatography hplc Preparative HPLC (Reversed-Phase) column_chromatography->hplc This compound Pure this compound hplc->this compound

A generalized workflow for the isolation of this compound.

Biosynthesis of this compound

This compound, as a lignan, is biosynthesized via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the formation of monolignols, such as coniferyl alcohol. The oxidative dimerization of two coniferyl alcohol units, a reaction often mediated by dirigent proteins and laccases, is a key step in the formation of the basic lignan skeleton. The specific enzymatic steps that lead from the common lignan precursors to this compound have not been fully elucidated but are believed to involve stereospecific reductions and cyclizations.

The following diagram outlines the general biosynthetic pathway leading to lignan precursors.

lignan_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid coniferyl_alcohol Coniferyl Alcohol ferulic_acid->coniferyl_alcohol pinoresinol Pinoresinol coniferyl_alcohol->pinoresinol Oxidative Dimerization lariciresinol Lariciresinol pinoresinol->lariciresinol PLR secoisolariciresinol Secoisolariciresinol lariciresinol->secoisolariciresinol PLR matairesinol Matairesinol secoisolariciresinol->matairesinol SIRD This compound This compound secoisolariciresinol->this compound Alternative Pathway? matairesinol->this compound Further Modifications

General biosynthetic pathway of lignans. PLR: Pinoresinol-Lariciresinol Reductase; SIRD: Secoisolariciresinol Dehydrogenase.

Conclusion

This technical guide has summarized the currently available information on the natural sources and isolation of this compound. While several plant sources have been identified, there is a need for more detailed and quantitative studies to determine the most viable sources for large-scale isolation. Furthermore, the elucidation of the specific biosynthetic pathway leading to this compound will be crucial for potential biotechnological production approaches. The methodologies outlined here provide a solid foundation for researchers to build upon in their efforts to isolate and study this promising natural product.

References

An In-depth Technical Guide to the Putative Epinortrachelogenin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway for Epinortrachelogenin has not been fully elucidated in the scientific literature. The following guide presents a putative pathway constructed from the well-established principles of lignan biosynthesis, starting from the phenylpropanoid pathway. The proposed enzymatic steps for the final transformations into Trachelogenin and this compound are based on known biochemical reactions and require experimental verification.

Executive Summary

This compound is a lignan, a class of phenylpropanoid derivatives with a wide range of biological activities. Lignans are synthesized in plants from precursors derived from the shikimate and phenylpropanoid pathways. This document outlines a hypothesized biosynthetic route to this compound, commencing with the amino acid L-phenylalanine. The proposed pathway proceeds through the general phenylpropanoid pathway to generate monolignols, which then undergo oxidative coupling and a series of reductive and modifying steps to form the parent lignan, Trachelogenin. The final steps to this compound are proposed to involve demethylation and epimerization. This guide provides a detailed theoretical framework, including potential enzymatic players, to serve as a foundation for future research aimed at elucidating this pathway. Furthermore, generalized experimental protocols for investigating lignan biosynthesis are presented, alongside templates for quantitative data presentation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Stage 1: The Phenylpropanoid Pathway: Synthesis of monolignol precursors.

  • Stage 2: Lignan Core Formation: Oxidative coupling and subsequent modifications to form the dibenzylbutyrolactone lignan scaffold.

  • Stage 3: Tailoring Steps to Trachelogenin and this compound: Hydroxylation, demethylation, and epimerization.

Stage 1: The Phenylpropanoid Pathway

The journey to this compound begins with the essential amino acid L-phenylalanine, which enters the phenylpropanoid pathway.[1] This pathway is a central route for the synthesis of a vast array of plant secondary metabolites.[2]

The key steps are:

  • Deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation of trans-cinnamic acid to p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) .

  • Hydroxylation of p-coumaric acid to caffeic acid, catalyzed by p-Coumarate 3-Hydroxylase (C3H) .

  • Methylation of caffeic acid to ferulic acid by Caffeic Acid O-Methyltransferase (COMT) .

  • Activation of ferulic acid to feruloyl-CoA by 4-Coumarate-CoA Ligase (4CL) .

  • Reduction of feruloyl-CoA to coniferaldehyde, catalyzed by Cinnamoyl-CoA Reductase (CCR) .

  • Final reduction of coniferaldehyde to coniferyl alcohol, one of the primary monolignols, by Cinnamyl Alcohol Dehydrogenase (CAD) .[3]

Stage 2: Lignan Core Formation

The formation of the characteristic lignan skeleton involves the oxidative coupling of two monolignol units.

  • Oxidative Coupling: Two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling reaction to form (+)-pinoresinol. This reaction is mediated by a laccase or peroxidase to generate monolignol radicals, and a dirigent protein (DP) that directs the stereoselective coupling.[1]

  • Sequential Reductions: (+)-Pinoresinol is then sequentially reduced by Pinoresinol-Lariciresinol Reductases (PLRs) . The first reduction yields (+)-lariciresinol, and a subsequent reduction produces secoisolariciresinol.

  • Oxidation to the Lactone: Secoisolariciresinol is oxidized to matairesinol by Secoisolariciresinol Dehydrogenase (SIRD) , forming the dibenzylbutyrolactone scaffold.

Stage 3: Putative Tailoring Steps to Trachelogenin and this compound

The conversion of matairesinol to this compound requires a series of specific modifications.

  • Hydroxylation to Trachelogenin: Matairesinol is proposed to be hydroxylated at the C3 position to yield (-)-Trachelogenin. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . The stereochemistry of this hydroxylation is crucial for forming the (3S, 4S) configuration of Trachelogenin.[4][5]

  • Demethylation to form Nortrachelogenin intermediate: One of the methoxy groups on a phenyl ring of Trachelogenin is removed. This demethylation reaction is likely catalyzed by an O-demethylase , potentially a type of cytochrome P450 enzyme.

  • Epimerization to this compound: The final step is the epimerization at the C3 position, changing the stereochemistry from (S) in the nortrachelogenin intermediate to (R) in this compound.[6] This could be catalyzed by an epimerase .

Quantitative Data Presentation

As the this compound biosynthetic pathway is putative, no experimental quantitative data is available. The following tables are provided as templates for organizing future experimental findings.

Table 1: Putative Enzyme Activities in the this compound Pathway

Enzyme (Putative)SubstrateProductVmax (µmol/min/mg)Km (µM)Optimal pHOptimal Temp (°C)
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalaninetrans-Cinnamic acidData to be determinedData to be determinedData to be determinedData to be determined
Cinnamate-4-Hydroxylase (C4H)trans-Cinnamic acidp-Coumaric acidData to be determinedData to be determinedData to be determinedData to be determined
.....................
Matairesinol 3-hydroxylase (CYP450)Matairesinol(-)-TrachelogeninData to be determinedData to be determinedData to be determinedData to be determined
Trachelogenin O-demethylase(-)-TrachelogeninNortrachelogeninData to be determinedData to be determinedData to be determinedData to be determined
Nortrachelogenin 3-epimeraseNortrachelogeninThis compoundData to be determinedData to be determinedData to be determinedData to be determined

Table 2: Metabolite Concentrations in a Plant Species Hypothesized to Produce this compound

MetaboliteTissueConcentration (µg/g fresh weight)Standard Deviation
L-PhenylalanineLeafData to be determinedData to be determined
Coniferyl alcoholStemData to be determinedData to be determined
MatairesinolRootData to be determinedData to be determined
(-)-TrachelogeninRootData to be determinedData to be determined
This compoundRootData to be determinedData to be determined

Experimental Protocols

The following are generalized protocols for key experiments to investigate the proposed biosynthetic pathway.

Protocol 1: Enzyme Assays

Objective: To determine the activity of a putative enzyme in the pathway.

Materials:

  • Plant tissue extract or purified recombinant enzyme.

  • Substrate (e.g., Matairesinol for the putative hydroxylase).

  • Cofactors (e.g., NADPH for CYP450s).

  • Reaction buffer with optimal pH.

  • Quenching solution (e.g., methanol or acetonitrile).

  • HPLC or LC-MS for product detection and quantification.

Procedure:

  • Prepare a reaction mixture containing the buffer, substrate, and cofactors.

  • Pre-incubate the mixture at the optimal temperature.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the product formed.

  • Perform control reactions (e.g., without enzyme, without substrate) to account for non-enzymatic reactions.

Protocol 2: Isotopic Labeling Studies

Objective: To trace the flow of precursors through the pathway.

Materials:

  • Live plants or cell cultures of the species of interest.

  • Isotopically labeled precursor (e.g., ¹³C-L-phenylalanine).

  • Growth medium.

  • Solvents for metabolite extraction.

  • LC-MS or NMR for analysis of labeled products.

Procedure:

  • Administer the labeled precursor to the plants or cell cultures.

  • Incubate for various time points.

  • Harvest the plant tissue or cells.

  • Perform a metabolite extraction.

  • Analyze the extract by LC-MS to identify metabolites that have incorporated the isotopic label.

  • For structural elucidation and determination of label position, purify the labeled compounds and analyze by NMR.

Visualizations

Diagram: Putative this compound Biosynthetic Pathway

Epinortrachelogenin_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan_core Lignan Core Formation cluster_tailoring Tailoring Steps Phe L-Phenylalanine Cin trans-Cinnamic acid Phe->Cin PAL Cou p-Coumaric acid Cin->Cou C4H Caf Caffeic acid Cou->Caf C3H Fer Ferulic acid Caf->Fer COMT FerCoA Feruloyl-CoA Fer->FerCoA 4CL ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl alcohol ConAld->ConAlc CAD Pino (+)-Pinoresinol ConAlc->Pino Laccase/Peroxidase + Dirigent Protein Lari (+)-Lariciresinol Pino->Lari PLR Seco Secoisolariciresinol Lari->Seco PLR Mat Matairesinol Seco->Mat SIRD Trach (-)-Trachelogenin Mat->Trach CYP450 (Hydroxylase) NorTrach Nortrachelogenin (Intermediate) Trach->NorTrach O-Demethylase EpiNor This compound NorTrach->EpiNor Epimerase Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Genomics Genomic/Transcriptomic Analysis Candidate Candidate Gene Identification Genomics->Candidate Cloning Gene Cloning and Recombinant Protein Expression Candidate->Cloning Assay Enzyme Assays Cloning->Assay Kinetics Enzyme Kinetics Assay->Kinetics Labeling Isotopic Labeling Studies Kinetics->Labeling Mutants Gene Knockout/ Knockdown Kinetics->Mutants Metabolomics Metabolite Profiling Labeling->Metabolomics Mutants->Metabolomics Pathway_Elucidation Pathway Elucidation Metabolomics->Pathway_Elucidation Confirmation of Pathway Steps

References

Technical Guide: Unraveling the Mechanism of Action of Nortrachelogenin and Trachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Epinortrachelogenin" is not found in the current scientific literature. This guide focuses on the known mechanisms of the closely related lignans, Nortrachelogenin and Trachelogenin . It is plausible that "this compound," as a stereoisomer, may exhibit similar biological activities.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nortrachelogenin and Trachelogenin are pharmacologically active lignans with significant therapeutic potential. Nortrachelogenin demonstrates potent anti-inflammatory and anti-fibrotic properties, primarily through the modulation of macrophage activation and inhibition of pro-inflammatory mediators. Trachelogenin exhibits a broader range of activities, including anticancer effects by inducing autophagy, neuroprotective actions via glutamate receptor antagonism, and potential applications in gastrointestinal disorders through calcium channel modulation. This document provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Nortrachelogenin: Mechanism of Action

Nortrachelogenin's primary therapeutic effects lie in its ability to mitigate inflammation and fibrosis.

Anti-inflammatory and Anti-fibrotic Activity

Nortrachelogenin has been shown to suppress alternative macrophage (M2) activation, a key process in the development of fibrosis. It also exhibits classic anti-inflammatory effects in various models.

Key Mechanisms:

  • Inhibition of M2 Macrophage Activation: Nortrachelogenin significantly decreases the expression of M2 markers such as arginase 1, CCL13, and PDGF in macrophages stimulated with IL-4 and IL-13.[1]

  • Suppression of Pro-inflammatory Mediators: It inhibits the expression of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production in murine macrophages.[2]

  • In Vivo Efficacy: Nortrachelogenin reduces inflammation in the carrageenan-induced paw edema model and ameliorates fibrosis in the bleomycin-induced dermal fibrosis model in mice.[1][2]

Quantitative Data: Nortrachelogenin
ParameterModel SystemConcentration/DoseResultReference
Arginase 1 InhibitionJ774 Murine Macrophages10 µM94.9 ± 2.4% inhibition[1]
Collagen Expression (COL1A1, COL1A2, COL3A1)Bleomycin-induced Dermal Fibrosis (mice)Not specified>50% reduction[1]
Paw Edema ReductionCarrageenan-induced Paw Edema (mice)Not specifiedSignificant reduction[2]
iNOS Protein ExpressionJ774 Murine MacrophagesNot specifiedClear inhibitory effect[2]

Signaling Pathways and Experimental Workflows

Nortrachelogenin_Macrophage_Activation cluster_stimulus Stimulus cluster_cell Macrophage IL4_IL13 IL-4 + IL-13 Macrophage Macrophage (J774 / THP-1) IL4_IL13->Macrophage activate STAT6 STAT6 Phosphorylation Macrophage->STAT6 PPARg PPARγ Expression STAT6->PPARg M2_Activation Alternative (M2) Activation PPARg->M2_Activation Arginase1 Arginase 1 M2_Activation->Arginase1 CCL13_PDGF CCL13, PDGF M2_Activation->CCL13_PDGF Nortrachelogenin Nortrachelogenin Nortrachelogenin->PPARg inhibits

Nortrachelogenin's inhibition of M2 macrophage activation.

Nortrachelogenin_Fibrosis_Model Bleomycin Bleomycin Injection (subcutaneous) Mouse_Model Mouse Model (e.g., C57BL/6) Bleomycin->Mouse_Model Fibrosis_Development Dermal Fibrosis Development Mouse_Model->Fibrosis_Development Nortra_Treatment Nortrachelogenin Treatment Nortra_Treatment->Fibrosis_Development inhibits Outcome_Measurement Outcome Measurement: - Skin Thickness - Collagen Content - Gene Expression Fibrosis_Development->Outcome_Measurement

Experimental workflow for the bleomycin-induced fibrosis model.
Experimental Protocols

2.4.1 In Vitro Macrophage Activation

  • Cell Lines: J774 murine macrophages or THP-1 human monocytes (differentiated into macrophages).

  • Activation: Cells are cultured with a combination of IL-4 and IL-13 to induce alternative (M2) activation.[1]

  • Treatment: Nortrachelogenin is added to the cell culture concurrently with the cytokines.

  • Analysis: After a specified incubation period (e.g., 24-48 hours), the expression of M2 markers is quantified. Arginase 1 activity can be measured using a colorimetric assay. CCL13 and PDGF levels can be determined by ELISA or qPCR. PPARγ expression is typically assessed by Western blot or qPCR.

2.4.2 Bleomycin-Induced Dermal Fibrosis in Mice

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction: Bleomycin is administered through repetitive intradermal or subcutaneous injections into a defined area of the back.[3][4][5]

  • Treatment: Nortrachelogenin is administered to the mice, typically via intraperitoneal injection or oral gavage, for the duration of the study.

  • Assessment: At the end of the experimental period, skin thickness is measured. Skin biopsies are collected for histological analysis (e.g., Masson's trichrome staining for collagen) and biochemical assays (e.g., hydroxyproline assay to quantify collagen content). Gene expression of collagens (COL1A1, COL1A2, COL3A1) is measured by qPCR.[1][3]

Trachelogenin: Mechanism of Action

Trachelogenin displays a multifaceted pharmacological profile, with notable anticancer and neuroprotective activities.

Anticancer Activity

Trachelogenin has been shown to be cytotoxic to various cancer cell lines, with a particularly interesting mechanism involving the induction of autophagy.

Key Mechanisms:

  • Induction of Autophagic Cell Death: In human colon cancer cells (HCT-116), Trachelogenin induces persistent autophagic cell death, characterized by cytoplasmic vacuolization and the formation of autophagosomes.

  • Modulation of Autophagy Markers: This process is mediated by an increase in the activation of LC3 (Microtubule-associated protein 1A/1B-light chain 3) and altered expression levels of Beclin-1.

Neuroprotective and Other Activities

Trachelogenin also affects neuronal signaling and smooth muscle contraction.

Key Mechanisms:

  • Anti-glutamatergic Effects: It acts as an antagonist of AMPA/KA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate) type glutamate receptors in the brain, suggesting a potential for neuroprotection against excitotoxicity.

  • Gut Motility Modulation: Trachelogenin has a relaxant effect on ileum motility, which may be mediated by the blockade of L-type calcium ion channels.

Quantitative Data: Trachelogenin
ParameterModel SystemConcentrationResult
IC₅₀ SF-295 (Glioblastoma) Cells0.8 µMCytotoxicity
IC₅₀ HL-60 (Leukemia) Cells32.4 µMCytotoxicity
IC₅₀ Non-tumor Cell Lines>64 µMLow Cytotoxicity
Hippocampal Population Spikes Ex vivo Rat Brain Slices0.5 - 20 µMDose-dependent decrease
Ileum Contraction Frequency Isolated Rat Ileum0.5 - 20 µMDose-dependent decrease

Signaling Pathways and Experimental Workflows

Trachelogenin_Autophagy cluster_cell HCT-116 Cancer Cell Trachelogenin Trachelogenin Beclin1 Beclin-1 Expression Altered Trachelogenin->Beclin1 induces LC3_Activation LC3 Activation (LC3-I to LC3-II) Trachelogenin->LC3_Activation induces Autophagosome Autophagosome Formation Beclin1->Autophagosome LC3_Activation->Autophagosome Autophagic_Death Autophagic Cell Death Autophagosome->Autophagic_Death

Trachelogenin-induced autophagic cell death pathway.
Experimental Protocols

3.5.1 In Vitro Autophagy Assessment

  • Cell Line: HCT-116 human colon cancer cells.

  • Treatment: Cells are treated with various concentrations of Trachelogenin for specified time periods (e.g., 24, 48, 72 hours).

  • Methods for Detection:

    • Western Blotting: To detect the conversion of LC3-I to the lipidated form LC3-II, which is a hallmark of autophagosome formation. Changes in Beclin-1 protein levels are also assessed.

    • Fluorescence Microscopy: Cells transfected with GFP-LC3 plasmids are monitored for the formation of fluorescent puncta, representing the localization of LC3 to autophagosomes.

    • Transmission Electron Microscopy (TEM): For direct visualization of autophagosomes and autolysosomes within the treated cells.

    • Acridine Orange Staining: To detect acidic vesicular organelles (autolysosomes) by flow cytometry.

3.5.2 AMPA/KA Receptor Activity Assay

  • Model System: Ex vivo brain slices from rats, typically hippocampus and somatosensory cortex.

  • Method: Electrically evoked field potentials are recorded from the brain slices.

  • Treatment: Trachelogenin is applied to the slices via the perfusion medium at various concentrations.

  • Analysis: Changes in the amplitude of hippocampal population spikes (POPS) and the slope of excitatory postsynaptic potentials (EPSPs) are measured to determine the effect on glutamate receptor activity. A decrease in these parameters indicates an inhibitory effect.

Conclusion

Nortrachelogenin and Trachelogenin are promising natural compounds with distinct yet powerful mechanisms of action. Nortrachelogenin's targeted inhibition of M2 macrophage activation positions it as a strong candidate for treating inflammatory and fibrotic diseases. Trachelogenin's ability to induce autophagy in cancer cells and modulate neuronal activity highlights its potential in oncology and neurology. Further investigation into these compounds and their derivatives, including potential stereoisomers like "this compound," is warranted to fully elucidate their therapeutic capabilities.

References

Epinortrachelogenin: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, there is currently no public data on the biological activity, pharmacological properties, or mechanism of action of the chemical compound Epinortrachelogenin.

This lack of information prevents the creation of an in-depth technical guide as requested. While the compound is listed as available for purchase from chemical suppliers, this availability does not correspond with any published research detailing its effects on biological systems.

For researchers, scientists, and drug development professionals interested in this molecule, this represents a completely unexplored area of research. Any investigation into the biological activities of this compound would be novel and foundational.

Potential Avenues for Future Research

Should a research program be initiated for this compound, a typical workflow for characterizing its biological activity would involve a series of in vitro and in vivo studies. The initial steps of such a research endeavor can be conceptualized as follows:

Epinortrachelogenin: A Literature Review of a Lignan with Potential Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search for "Epinortrachelogenin" yielded limited specific data regarding its biological activities, experimental protocols, and mechanisms of action. The available information primarily pertains to its stereoisomer, Nortrachelogenin . This technical guide, therefore, focuses on the well-documented anti-inflammatory properties of Nortrachelogenin, with the caveat that the biological activities of stereoisomers can differ significantly. The information presented herein should be considered as a review of a closely related compound and a potential starting point for future research on this compound.

Introduction

Nortrachelogenin is a naturally occurring lignan found in plants such as Pinus sylvestris.[1] Lignans are a class of polyphenols that have garnered significant interest for their diverse pharmacological activities. Nortrachelogenin, in particular, has demonstrated notable anti-inflammatory effects in both in vitro and in vivo studies.[1][2] Its mechanism of action involves the modulation of key inflammatory mediators, making it a compound of interest for the development of novel anti-inflammatory therapies.[1] This guide provides an in-depth overview of the existing literature on Nortrachelogenin, with a focus on its anti-inflammatory properties, experimental methodologies, and underlying signaling pathways.

Quantitative Data Summary

The anti-inflammatory effects of Nortrachelogenin have been quantified in various experimental models. The following tables summarize the key findings from in vitro and in vivo studies.

In Vitro Anti-Inflammatory Activity of Nortrachelogenin in J774 Macrophages
ParameterTreatmentConcentrationResultReference
Nitric Oxide (NO) Production LPS-100% (Control)[1]
LPS + Nortrachelogenin1 µMSignificant Inhibition[1]
LPS + Nortrachelogenin5 µMSignificant Inhibition[1]
LPS + Nortrachelogenin10 µMSignificant Inhibition[1]
Prostaglandin E2 (PGE2) Production LPS-100% (Control)[1]
LPS + Nortrachelogenin1 µMSignificant Inhibition[1]
LPS + Nortrachelogenin5 µMSignificant Inhibition[1]
LPS + Nortrachelogenin10 µMSignificant Inhibition[1]
Interleukin-6 (IL-6) Production LPS-100% (Control)[1]
LPS + Nortrachelogenin1 µMSignificant Inhibition[1]
LPS + Nortrachelogenin5 µMSignificant Inhibition[1]
LPS + Nortrachelogenin10 µMSignificant Inhibition[1]
Monocyte Chemoattractant Protein-1 (MCP-1) Production LPS-100% (Control)[1]
LPS + Nortrachelogenin1 µMSignificant Inhibition[1]
LPS + Nortrachelogenin5 µMSignificant Inhibition[1]
LPS + Nortrachelogenin10 µMSignificant Inhibition[1]
In Vivo Anti-Inflammatory Activity of Nortrachelogenin in a Carrageenan-Induced Paw Edema Model
Treatment GroupDosePaw Volume Increase (µl)Inhibition of Edema (%)Reference
Vehicle Control -103 ± 8-[1]
Nortrachelogenin 10 mg/kg68 ± 734[1]
Dexamethasone 1 mg/kg45 ± 556[1]

Key Experimental Protocols

In Vitro Anti-Inflammatory Assay in J774 Macrophages

Cell Culture and Treatment:

  • Murine J774 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, cells are pre-treated with various concentrations of Nortrachelogenin (1, 5, and 10 µM) for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Control wells receive either vehicle or LPS alone.

  • The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1): The levels of these inflammatory mediators in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS and mPGES-1 Expression:

  • After treatment, cells are lysed, and total protein is extracted.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), microsomal prostaglandin E synthase-1 (mPGES-1), and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema Model

Animals:

  • Male BALB/c mice (8-10 weeks old) are used for the study.

  • Animals are housed under standard laboratory conditions with free access to food and water.

Experimental Procedure:

  • Mice are randomly divided into three groups: vehicle control, Nortrachelogenin-treated, and dexamethasone-treated (positive control).

  • Nortrachelogenin (10 mg/kg) or dexamethasone (1 mg/kg) is administered intraperitoneally 30 minutes before the induction of inflammation. The vehicle control group receives the same volume of the vehicle.

  • Paw edema is induced by a subplantar injection of 50 µl of 1% λ-carrageenan solution in saline into the right hind paw.

  • The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage of edema inhibition is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway of Nortrachelogenin

Nortrachelogenin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA mPGES1_mRNA mPGES-1 mRNA NFkB->mPGES1_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation mPGES1_protein mPGES-1 Protein mPGES1_mRNA->mPGES1_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Proteasome Proteasome Degradation iNOS_protein->Proteasome PGE2 Prostaglandin E2 (PGE2) mPGES1_protein->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Nortrachelogenin Nortrachelogenin Nortrachelogenin->iNOS_protein Inhibits Expression (Post-transcriptional) Nortrachelogenin->mPGES1_protein Inhibits Expression Nortrachelogenin->Proteasome Enhances

Caption: Mechanism of Nortrachelogenin's anti-inflammatory action.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

In_Vitro_Workflow start Start culture Culture J774 Macrophages start->culture seed Seed Cells in 24-well Plates culture->seed treat Pre-treat with Nortrachelogenin seed->treat induce Induce Inflammation with LPS treat->induce incubate Incubate for 24 hours induce->incubate collect Collect Supernatant incubate->collect lyse Lyse Cells for Protein incubate->lyse griess Griess Assay (NO) collect->griess elisa ELISA (PGE2, IL-6, MCP-1) collect->elisa western Western Blot (iNOS, mPGES-1) lyse->western end End griess->end elisa->end western->end

Caption: Workflow for in vitro macrophage inflammation assay.

Experimental Workflow for In Vivo Carrageenan-Induced Paw Edema Model

In_Vivo_Workflow start Start acclimatize Acclimatize Mice start->acclimatize group Randomize into Treatment Groups acclimatize->group treat Administer Nortrachelogenin/ Dexamethasone/Vehicle (i.p.) group->treat induce Induce Edema with Carrageenan (Subplantar Injection) treat->induce measure Measure Paw Volume at 0, 1, 2, 3, 4 hours induce->measure calculate Calculate Paw Volume Increase and % Inhibition measure->calculate end End calculate->end

Caption: Workflow for in vivo carrageenan-induced paw edema model.

References

Epinortrachelogenin: A Lignan with Therapeutic Potential in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Epinortrachelogenin, more commonly referred to in scientific literature as Nortrachelogenin, is a dibenzylbutyrolactone lignan found in various plant species, including Wikstroemia indica and the knot and branch heartwood of Scots Pine (Pinus sylvestris)[1][2][3][4][5]. This natural compound has garnered significant interest within the research community for its notable biological activities, particularly its anti-inflammatory and anti-tumor properties. This technical guide aims to provide a comprehensive overview of the current understanding of Nortrachelogenin's therapeutic potential, focusing on its molecular targets, mechanisms of action, and relevant experimental data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.

Anti-inflammatory Activity of Nortrachelogenin

Nortrachelogenin has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action primarily involves the suppression of key inflammatory mediators and the modulation of signaling pathways integral to the inflammatory response.

Nortrachelogenin has been shown to inhibit the production of several critical pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated murine J774 macrophages[6]. This inhibition is dose-dependent and targets the following mediators:

  • Nitric Oxide (NO): A key signaling molecule in inflammation, excessive production of which can lead to tissue damage.

  • Prostaglandin E2 (PGE2): A principal mediator of inflammation, pain, and fever[6].

  • Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and immune regulation.

  • Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes to sites of inflammation.

Table 1: Quantitative Analysis of Nortrachelogenin's Anti-inflammatory Activity

Inflammatory MediatorCell LineStimulantEC50 ValueMaximum InhibitionReference
Interleukin-6 (IL-6)J774 MacrophagesLPS25 µM~55% at 30 µM
Monocyte Chemotactic Protein-1 (MCP-1)J774 MacrophagesLPS7 µM~60% at 30 µM
Nitric Oxide (NO)J774 MacrophagesLPSNot ReportedNot Reported[6]
Prostaglandin E2 (PGE2)J774 MacrophagesLPSNot ReportedNot Reported[6][]

The anti-inflammatory effects of Nortrachelogenin are attributed to its ability to modulate the expression of key enzymes involved in the inflammatory cascade. Specifically, it has been shown to:

  • Inhibit Inducible Nitric Oxide Synthase (iNOS) Expression: Nortrachelogenin decreases the protein levels of iNOS without affecting its mRNA levels, suggesting a post-transcriptional mechanism of action. Further evidence indicates that it may enhance the degradation of iNOS protein through the proteasome pathway[6].

  • Inhibit Microsomal Prostaglandin E Synthase-1 (mPGES-1) Expression: This enzyme is a key player in the production of PGE2 during inflammation. Nortrachelogenin effectively suppresses its expression[6].

  • No Effect on Cyclooxygenase-2 (COX-2) Expression: Interestingly, Nortrachelogenin does not appear to affect the protein levels of COX-2, another important enzyme in the prostaglandin synthesis pathway[6].

anti_inflammatory_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis J774 J774 Macrophages LPS_Stimulation LPS Stimulation NTG_Treatment Nortrachelogenin Treatment Mediator_Analysis Analysis of Inflammatory Mediators (NO, PGE2, IL-6, MCP-1) Protein_Analysis Western Blot for iNOS, mPGES-1, COX-2 Mice Mice Carrageenan_Injection Carrageenan Injection (Paw) NTG_Admin Nortrachelogenin Administration Paw_Edema_Measurement Measurement of Paw Edema

Caption: Nortrachelogenin's Anti-inflammatory Mechanism.

In a carrageenan-induced paw edema model in mice, a standard assay for evaluating anti-inflammatory drugs, Nortrachelogenin demonstrated a significant reduction in paw inflammation[6]. This in vivo activity corroborates the in vitro findings and underscores the potential of Nortrachelogenin as a therapeutic agent for inflammatory conditions.

Anti-tumor Activity of Nortrachelogenin

Nortrachelogenin has also emerged as a promising candidate in oncology, particularly for its ability to sensitize cancer cells to apoptosis-inducing agents.

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. However, many tumors develop resistance to TRAIL. Nortrachelogenin has been shown to be effective in sensitizing androgen-dependent prostate cancer cells to TRAIL-induced cell death[8][9]. Importantly, this sensitizing effect was not observed in non-malignant prostate cells, suggesting a cancer-specific action[8][9].

Table 2: Anti-tumor Activity of Nortrachelogenin

Cancer TypeCell LineTherapeutic StrategyKey FindingReference
Prostate CancerAndrogen-dependentSensitization to TRAIL-induced apoptosisNortrachelogenin was the most efficient of 27 tested lignans in sensitizing cells to TRAIL.[8][9]

The pro-apoptotic activity of Nortrachelogenin is linked to its inhibitory effects on key survival signaling pathways within cancer cells:

  • Inhibition of the Akt Signaling Pathway: The Akt pathway is a central regulator of cell survival, proliferation, and growth. Nortrachelogenin effectively inhibits Akt signaling, thereby lowering the threshold for apoptosis induction[8][9][10]. It has been shown to inhibit the membrane localization and activity of Akt[8][9].

  • Inhibition of Receptor Tyrosine Kinase (RTK) Activation: Nortrachelogenin has been demonstrated to potently inhibit the activation of receptor tyrosine kinases in response to growth factors such as insulin and insulin-like growth factor I (IGF-I)[8][9]. This action further disrupts the pro-survival signaling in cancer cells.

anti_tumor_workflow Prostate_Cancer_Cells Prostate Cancer Cells NTG_Pretreatment Pretreatment with Nortrachelogenin Prostate_Cancer_Cells->NTG_Pretreatment TRAIL_Treatment TRAIL Treatment NTG_Pretreatment->TRAIL_Treatment Signaling_Analysis Western Blot for Akt Pathway Proteins NTG_Pretreatment->Signaling_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) TRAIL_Treatment->Apoptosis_Assay

Caption: Nortrachelogenin's Anti-tumor Mechanism.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature on Nortrachelogenin.

  • Cell Lines: Murine J774 macrophages and human androgen-dependent prostate cancer cell lines are commonly used.

  • Reagents: Nortrachelogenin can be isolated from natural sources like Pinus sylvestris knotwood or obtained from commercial suppliers. Purity should be confirmed by appropriate analytical methods. Lipopolysaccharide (LPS) from Escherichia coli is used to stimulate macrophages. Recombinant human TRAIL is used for apoptosis induction.

  • Measurement of Nitric Oxide (NO) Production: J774 macrophages are seeded in 96-well plates and stimulated with LPS in the presence or absence of Nortrachelogenin for 24 hours. NO production is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Measurement of PGE2, IL-6, and MCP-1 Production: Cell culture supernatants are collected after treatment and the concentrations of these mediators are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cells are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, mPGES-1, COX-2, and a loading control (e.g., β-actin). Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used for visualization.

  • Animals: Male BALB/c mice are typically used.

  • Procedure: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw. Nortrachelogenin or a vehicle control is administered intraperitoneally or orally at a specified time before or after carrageenan injection. Paw volume is measured using a plethysmometer at various time points after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

  • Cell Viability and Apoptosis Assays: Prostate cancer cells are pretreated with Nortrachelogenin for a specified duration, followed by treatment with TRAIL. Cell viability can be assessed using assays such as the MTT or MTS assay. Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide (PI).

  • Western Blot Analysis for Signaling Pathways: Cells are treated with Nortrachelogenin, with or without growth factor stimulation (e.g., insulin, IGF-I), and then lysed. Protein extracts are analyzed by Western blotting using antibodies specific for total and phosphorylated forms of Akt and other relevant signaling proteins.

Conclusion and Future Directions

Nortrachelogenin has demonstrated compelling preclinical evidence of its therapeutic potential as both an anti-inflammatory and an anti-tumor agent. Its ability to modulate key signaling pathways, such as NF-κB and Akt, highlights its potential for multi-targeted therapy. However, further research is warranted to fully elucidate its pharmacological profile. Future studies should focus on:

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Nortrachelogenin is essential for its development as a drug.

  • In-depth Mechanistic Studies: A more detailed understanding of the upstream and downstream targets of Nortrachelogenin in its signaling pathways is needed.

  • In Vivo Efficacy in Disease Models: Evaluation of Nortrachelogenin in more complex and chronic models of inflammation and cancer is necessary to validate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Nortrachelogenin analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants, formed by the dimerization of two phenylpropanoid units. They have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of epinortrachelogenin and related lignan compounds, focusing on their chemical properties, biological activities, and underlying mechanisms of action. Due to the limited availability of specific data for this compound, this guide incorporates data from the closely related lignan, nortrachelogenin, and other relevant lignan compounds to provide a comprehensive understanding of this compound class. This compound is a natural lignan found in plants of the Daphne genus.

Chemical and Physical Properties

This compound is a lignan with the chemical formula C₂₀H₂₂O₇ and a molecular weight of 374.38 g/mol .

PropertyValueSource
Molecular FormulaC₂₀H₂₂O₇[1][2]
Molecular Weight374.38 g/mol [2][3]
Melting Point170-172 °C[2][3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Biological Activities and Quantitative Data

Anti-inflammatory Activity

Nortrachelogenin has demonstrated significant anti-inflammatory properties both in vitro and in vivo. A study on murine J774 macrophages and a carrageenan-induced paw edema model in mice revealed its ability to inhibit key inflammatory mediators.

Table 1: Anti-inflammatory Activity of Nortrachelogenin and Related Lignans

CompoundAssayModel SystemParameter MeasuredInhibition/IC₅₀Source
NortrachelogeninCarrageenan-induced paw edemaMicePaw inflammationReduction in swelling[4]
NortrachelogeninLPS-stimulated macrophagesJ774 murine macrophagesNitric Oxide (NO) productionInhibition[4]
NortrachelogeninLPS-stimulated macrophagesJ774 murine macrophagesProstaglandin E₂ (PGE₂) productionInhibition[4]
NortrachelogeninLPS-stimulated macrophagesJ774 murine macrophagesInterleukin-6 (IL-6) productionInhibition[4]
NortrachelogeninLPS-stimulated macrophagesJ774 murine macrophagesMonocyte Chemoattractant Protein-1 (MCP-1) productionInhibition[4]
bis-5,5-nortrachelogeninLPS- and IFN-γ-activated macrophagesRAW 264.7 murine macrophagesNitric Oxide (NO) productionIC₅₀ = 48.6 µM[5]
Lirioresinol BLPS- and IFN-γ-activated macrophagesRAW 264.7 murine macrophagesNitric Oxide (NO) productionIC₅₀ = 53.5 µM[5]
Cytotoxic Activity

Several lignans isolated from plants of the Daphne genus, where this compound is found, have exhibited cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxic Activity of Lignans from Daphne Species

CompoundCancer Cell LineAssayIC₅₀ (µM)Source
Daphnelignan CHL-60 (Human promyelocytic leukemia)MTT>40[6]
Daphnelignan CHep-G2 (Human liver cancer)MTT>40[6]
Daphnelignan CKB (Human oral cancer)MTT>40[6]
Daphnelignan CMDA-MB-231 (Human breast cancer)MTT>40[6]
Genkwadane JK562 (Human chronic myelogenous leukemia)MTT6.58[2]
YuanhuahineK562 (Human chronic myelogenous leukemia)MTT5.33[2]
Lignans (compounds 7-10) from Daphne genkwaBV-2 microglial cells (LPS-induced)NO production5.8 - 10.2[7]
Antioxidant Activity

Lignans are generally known for their antioxidant properties. The antioxidant capacity of lignans can be evaluated using various in vitro assays.

Table 3: Antioxidant Activity of a Related Lignan

CompoundAssayIC₅₀ (µM)Source
Lirioresinol BDPPH radical scavenging19.5[5]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a 0.2 mM DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are not yet elucidated. However, studies on related lignans suggest potential involvement in key signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory natural products exert their effects by inhibiting this pathway. Lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS and COX-2. The inhibitory effect of nortrachelogenin on iNOS protein expression, without affecting its mRNA levels, suggests a post-transcriptional mechanism of action, which could involve the regulation of protein stability or translation.[4]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->ProInflammatory_Genes activates transcription of Lignans Lignans (e.g., Nortrachelogenin) Lignans->IKK inhibit Lignans->NFkB inhibit translocation

Caption: Putative inhibition of the NF-κB signaling pathway by lignans.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. It is often dysregulated in cancer. Some lignans have been found to modulate MAPK signaling, which could contribute to their anticancer effects. The exact influence of this compound on this pathway requires further investigation.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation promotes Lignans Lignans Lignans->Raf may inhibit Lignans->ERK may inhibit

Caption: Potential modulation of the MAPK signaling pathway by lignans.

Apoptosis Signaling

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Lignans can trigger apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activates Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Lignans Lignans Lignans->Mitochondrion induce stress Lignans->Caspase8 may activate

Caption: General overview of apoptosis signaling pathways potentially affected by lignans.

Experimental Workflows

Workflow for Lignan Isolation and Bioactivity Screening

Lignan_Workflow Plant_Material Plant Material (e.g., Daphne species) Extraction Extraction (e.g., Maceration with Methanol) Plant_Material->Extraction Fractionation Liquid-Liquid Fractionation (Petroleum Ether, Chloroform, Ethyl Acetate) Extraction->Fractionation Chromatography Column Chromatography (Silica Gel, Sephadex) Fractionation->Chromatography Purification Preparative HPLC Chromatography->Purification Isolated_Lignans Isolated Lignans (e.g., this compound) Purification->Isolated_Lignans Bioactivity_Screening Bioactivity Screening Isolated_Lignans->Bioactivity_Screening Cytotoxicity Cytotoxicity Assays (MTT) Bioactivity_Screening->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (NO Production) Bioactivity_Screening->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH) Bioactivity_Screening->Antioxidant Active_Compounds Identification of Active Compounds Cytotoxicity->Active_Compounds Anti_inflammatory->Active_Compounds Antioxidant->Active_Compounds Mechanism_Studies Mechanism of Action Studies Active_Compounds->Mechanism_Studies

Caption: General workflow for the isolation and bioactivity screening of lignans.

Conclusion

This compound and its related lignan compounds represent a promising area of research for the development of new therapeutic agents. While specific data on this compound remains limited, the information available for closely related compounds, such as nortrachelogenin, highlights their potential as anti-inflammatory and cytotoxic agents. Further research is warranted to fully elucidate the pharmacological profile and mechanisms of action of this compound. This guide provides a foundational framework for researchers to design and execute studies aimed at unlocking the therapeutic potential of this intriguing class of natural products.

References

Methodological & Application

Application Notes and Protocols for Epinortrachelogenin: Synthesis, Derivatization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinortrachelogenin, also known as (-)-Wikstromol or Nortrachelogenin, is a naturally occurring dibenzylbutyrolactone lignan. Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse and significant pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, with its specific stereochemistry, has garnered interest for its potential therapeutic applications. These application notes provide detailed protocols for the enantioselective synthesis of this compound, methods for its derivatization to explore structure-activity relationships, and a summary of its reported anti-inflammatory activity and mechanism of action.

I. Enantioselective Synthesis of this compound

The total synthesis of this compound can be achieved through various strategies. Described here is a representative protocol based on the enantioselective synthesis from commercially available starting materials, which allows for the stereospecific construction of the dibenzylbutyrolactone core.

Experimental Protocol: Multi-step Synthesis of (-)-Epinortrachelogenin

This protocol is a representative amalgamation of established methods for the synthesis of dibenzylbutyrolactone lignans.

Step 1: Synthesis of Chiral Butyrolactone Intermediate

  • Reaction: Asymmetric alkylation of a suitable chiral lactone precursor.

  • Procedure:

    • To a solution of the chiral γ-butyrolactone (1 equivalent) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Add a solution of 3,4-dibenzyloxybenzyl bromide (1.2 equivalents) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the mono-alkylated lactone.

Step 2: Second Benzylation and Hydroxylation

  • Reaction: Introduction of the second benzyl group and subsequent stereoselective hydroxylation.

  • Procedure:

    • Repeat the LDA-mediated alkylation from Step 1 using the mono-alkylated lactone and the second benzylating agent.

    • Following purification, dissolve the resulting dibenzylated lactone in anhydrous THF (0.1 M) and cool to -78 °C.

    • Add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.2 equivalents) dropwise and stir for 1 hour.

    • Add a solution of a molybdenum peroxide reagent (e.g., MoOPH) (1.5 equivalents) in THF.

    • Stir at -78 °C for 2 hours, then allow to warm to room temperature.

    • Quench with saturated aqueous NaHCO3 solution and extract with ethyl acetate.

    • Purify by column chromatography to yield the hydroxylated intermediate.

Step 3: Deprotection to Yield (-)-Epinortrachelogenin

  • Reaction: Removal of the benzyl protecting groups.

  • Procedure:

    • Dissolve the protected lignan from Step 2 in methanol (0.1 M).

    • Add 10% Pd/C catalyst (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite® and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, eluent: chloroform/methanol gradient) to afford (-)-Epinortrachelogenin.

Synthesis Workflow Diagram

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation & Hydroxylation cluster_2 Step 3: Deprotection A Chiral Butyrolactone B LDA, -78 °C A->B C 3,4-Dibenzyloxybenzyl Bromide B->C D Mono-alkylated Lactone C->D E Mono-alkylated Lactone F LDA, -78 °C E->F G Second Benzylating Agent F->G H Dibenzylated Lactone G->H I LHMDS, MoOPH H->I J Protected this compound I->J K Protected this compound L H₂, Pd/C K->L M (-)-Epinortrachelogenin L->M G cluster_0 Acetylation cluster_1 O-Methylation This compound This compound reagent1 Acetic Anhydride, Pyridine This compound->reagent1 reagent2 Methyl Iodide, K₂CO₃ This compound->reagent2 product1 Diacetyl-Epinortrachelogenin reagent1->product1 product2 Dimethyl-Epinortrachelogenin reagent2->product2 G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB dissociates from NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, mPGES-1, IL-6, MCP-1) NFkB_active->ProInflammatory_Genes activates Inflammation Inflammation ProInflammatory_Genes->Inflammation This compound This compound This compound->IKK inhibits This compound->ProInflammatory_Genes inhibits expression

Application Notes and Protocols for the Analytical Detection of Epinortrachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinortrachelogenin, also known as (-)-Nortrachelogenin or wikstromol, is a naturally occurring lignan found in various plant species, including Trachelospermum asiaticum and Wikstroemia indica.[1][2] Lignans are a class of phytoestrogens that are metabolized by gut microbiota into enterolignans, such as enterodiol and enterolactone, which exhibit estrogenic or antiestrogenic activities.[3][4] This has led to growing interest in their potential therapeutic applications. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in plant extracts, biological samples, and pharmaceutical formulations.

These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation is discussed.

Analytical Methods Overview

A variety of analytical techniques can be employed for the analysis of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis (qualitative vs. quantitative).

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of lignans in plant extracts and other matrices.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile or semi-volatile compounds. For non-volatile compounds like lignans, derivatization is necessary to increase their volatility.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological samples at low concentrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation of isolated compounds.[3]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following are general guidelines for different sample types.

Plant Material:

  • Drying: Plant materials should be dried to a constant weight, either by air-drying, oven-drying at a controlled temperature (e.g., 40-60 °C), or freeze-drying.[1]

  • Grinding: The dried material should be ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • For lignan aglycones like this compound, extraction with polar organic solvents such as methanol, ethanol, or acetone, or their aqueous mixtures (e.g., 70-80% methanol or ethanol), is effective.[1]

    • Soxhlet extraction, ultrasonic-assisted extraction (UAE), or maceration can be employed.

    • For lignan glycosides, a hydrolysis step (acidic, alkaline, or enzymatic) is required to release the aglycone before extraction.[1]

  • Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

Biological Samples (Plasma, Urine):

  • Hydrolysis: To measure total this compound (free and conjugated), enzymatic hydrolysis with β-glucuronidase and sulfatase is necessary to cleave the conjugated moieties.

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile or methanol is a common first step.

  • Extraction: Solid-phase extraction (SPE) is widely used to extract and concentrate lignans from biological fluids.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a validated method for the simultaneous analysis of multiple lignans, including Nortrachelogenin (this compound).[4]

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 μm particle size) or equivalent.[4]

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Time (min)
0
20
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm[4]
Injection Volume 10 µL

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the desired concentration range.

  • Sample Preparation: Prepare the sample extract as described in the "Sample Preparation" section. The final sample should be dissolved in methanol.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Validation Parameters (Representative for Lignans):

The following table summarizes typical validation parameters for HPLC analysis of lignans, based on a method for 14 dibenzylbutyrolactone lignans.[4]

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.04 - 0.30 µg/mL
Limit of Quantification (LOQ) 0.12 - 1.01 µg/mL
Precision (RSD%) < 3%
Accuracy (Recovery %) 96.7% - 103.6%

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of lignans, a derivatization step is required prior to GC-MS analysis. Silylation is a common derivatization technique for compounds containing hydroxyl groups.[5]

Instrumentation:

  • GC-MS system with an electron ionization (EI) source.

  • GC column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

Derivatization Protocol (Silylation):

  • Evaporation: Evaporate a known amount of the dried extract or standard to complete dryness under a stream of nitrogen.

  • Methoximation (Optional but Recommended): To prevent the formation of multiple derivatives from tautomers of keto-groups, an initial methoximation step can be performed. Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 60°C for 45 minutes.[7]

  • Silylation: Add a silylating agent such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] Incubate at 70°C for 30-60 minutes.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS.

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Carrier Gas Helium
Oven Temperature Program Initial temperature of 150 °C, ramp to 320 °C at 15 °C/min, hold for 10 min.[6]
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Data Analysis:

  • Identification: The silylated this compound can be identified by its characteristic mass spectrum, which will show a molecular ion peak corresponding to the derivatized molecule and specific fragmentation patterns.

  • Quantification: For quantitative analysis, a suitable internal standard should be used, and selected ion monitoring (SIM) mode can be employed for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and specificity, making it the method of choice for analyzing this compound in complex matrices like biological fluids.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC column: A C18 reversed-phase column is typically used.

LC-MS/MS Conditions:

ParameterValue
LC Conditions Similar to the HPLC-UV method, but may require optimization for compatibility with the MS detector (e.g., using formic acid or ammonium acetate in the mobile phase).
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.
MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (e.g., [M-H]⁻ for this compound, m/z 373.1) to specific product ions. These transitions need to be determined by infusing a standard solution of this compound.

Experimental Protocol:

  • Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method. A suitable internal standard (e.g., a stable isotope-labeled analog) should be added.

  • Analysis: Inject the prepared samples into the LC-MS/MS system.

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of this compound.

Sample Preparation:

  • Dissolve a purified sample of this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆).

NMR Experiments:

  • 1D NMR: ¹H NMR and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons in the molecule.

  • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule.

Reference NMR Data for Nortrachelogenin:

The following are representative ¹H and ¹³C NMR chemical shifts for Nortrachelogenin.[3]

Position¹³C Shift (ppm)¹H Shift (ppm)
C-1--
C-2-6.82 (d)
C-3--
C-4--
C-5-6.67-6.79 (m)
C-6-6.57 (dd)
C-730.08-
C-847.03-
C-9--
C-1'--
C-2'-6.82 (d)
C-3'--
C-4'--
C-5'-6.67-6.79 (m)
C-6'-6.67-6.79 (m)
C-7'38.42-
C-8'--
C-9'179.00-
OMe56.333.84-4.14 (m)
OMe'56.333.84-4.14 (m)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Plant or Biological Sample extraction Extraction / Hydrolysis sample->extraction purification Purification (SPE/LLE) extraction->purification hplc HPLC-UV purification->hplc Quantitative Analysis gcms GC-MS (with Derivatization) purification->gcms Qualitative/Quantitative Analysis lcmsms LC-MS/MS purification->lcmsms Trace Quantitative Analysis nmr NMR purification->nmr Structural Elucidation quant Quantification hplc->quant gcms->quant ident Identification gcms->ident lcmsms->quant structure Structure Confirmation nmr->structure

Figure 1. General experimental workflow for the analysis of this compound.

lignan_metabolism cluster_gut Gut Microbiota Metabolism cluster_cell Cellular Action This compound This compound (Plant Lignan) demethylation Demethylation & Dehydroxylation This compound->demethylation enterodiol Enterodiol demethylation->enterodiol dehydrogenation Dehydrogenation enterodiol->dehydrogenation ER Estrogen Receptors (ERα, ERβ) enterodiol->ER enterolactone Enterolactone dehydrogenation->enterolactone enterolactone->ER signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) ER->signaling response Biological Response (e.g., Gene Expression Changes) signaling->response

Figure 2. Metabolic pathway and cellular action of this compound.

References

Application Notes and Protocols for In Vitro Assay Development for Novel Natural Products: A Case Study with Epinortrachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The discovery and characterization of novel natural products, such as Epinortrachelogenin, are crucial for the development of new therapeutic agents.[1][2][3] The initial step in this process involves a systematic evaluation of the compound's biological activities using a variety of in vitro assays. This document provides a comprehensive guide and detailed protocols for the preliminary screening of a novel natural product. The workflow begins with assessing cytotoxicity to determine a safe therapeutic window, followed by a panel of assays to investigate its antioxidant, anti-inflammatory, and anticancer properties.[4]

Workflow for Novel Natural Product Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel natural product like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanism of Action Compound Novel Compound (this compound) Cytotoxicity Cytotoxicity Assays (MTT, LDH) Compound->Cytotoxicity Test various concentrations Determine_Concentration Determine Non-Toxic Concentration Range Cytotoxicity->Determine_Concentration Antioxidant Antioxidant Assays (DPPH, ABTS) Determine_Concentration->Antioxidant Use safe concentrations Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) Determine_Concentration->Anti_inflammatory Use safe concentrations Anticancer Anticancer Assays (Migration, Apoptosis) Determine_Concentration->Anticancer Use safe concentrations Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Anti_inflammatory->Pathway_Analysis Anticancer->Pathway_Analysis Target_ID Target Identification Pathway_Analysis->Target_ID

Figure 1: Experimental workflow for a novel natural product.

Section 1: Cytotoxicity Assays

Before assessing the therapeutic potential of this compound, it is essential to determine its cytotoxic profile to identify the concentration range that is non-toxic to cells. This is a critical step for interpreting the results of subsequent bioactivity assays.[5]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include a "no treatment" control, a "vehicle" control (0.1% DMSO), and a "maximum LDH release" control (cells treated with a lysis buffer).[7]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well and incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Control) / (Absorbance of Maximum LDH Release - Absorbance of Control)] x 100

Data Presentation: Cytotoxicity of this compound

AssayCell LineIncubation Time (h)IC50 (µM)
MTTHeLa24> 100
MTTHeLa4885.2
LDHRAW 264.724> 100
LDHRAW 264.74892.5

Section 2: Antioxidant Assays

Antioxidant assays are used to determine the radical scavenging ability of a compound. The DPPH and ABTS assays are two of the most common methods used for this purpose.[9][10][11]

DPPH Radical Scavenging Assay

Protocol:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound (in methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is commonly used as a positive control.[12]

  • Data Analysis: Calculate the percentage of scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS Radical Scavenging Assay

Protocol:

  • ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[12] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 190 µL of the ABTS•+ working solution to 10 µL of various concentrations of this compound.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of scavenging activity as described for the DPPH assay.

Data Presentation: Antioxidant Activity of this compound

AssayIC50 (µg/mL)
DPPH45.8
ABTS32.1

Section 3: Anti-inflammatory Assays

These assays are designed to evaluate the potential of this compound to modulate inflammatory responses, often by measuring the production of inflammatory mediators like nitric oxide (NO) and cytokines in immune cells.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the production of nitrite, a stable product of NO, in the culture medium of macrophages stimulated with lipopolysaccharide (LPS).[13][14][15]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Data Analysis: Determine the concentration of nitrite in the supernatant and calculate the percentage of inhibition of NO production.

Cytokine Production Assay (ELISA)

The effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[16]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for the specific cytokine of interest according to the manufacturer's protocol.

  • Data Analysis: Quantify the cytokine concentration using a standard curve and calculate the percentage of inhibition.

Data Presentation: Anti-inflammatory Effects of this compound

AssayStimulantIC50 (µM)
NO ProductionLPS15.7
TNF-α ProductionLPS12.3
IL-6 ProductionLPS21.9

Section 4: Anticancer Assays

To investigate the potential of this compound as an anticancer agent, its effects on key cancer cell behaviors such as migration and apoptosis can be assessed.[17][18]

Cell Migration (Scratch) Assay

This assay is used to study cell migration in vitro.[19][20]

Protocol:

  • Create a Monolayer: Seed cells (e.g., MDA-MB-231) in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "Scratch": Use a sterile 200 µL pipette tip to create a scratch in the monolayer.

  • Wash and Treat: Wash the cells with PBS to remove debris and add a fresh medium containing a non-toxic concentration of this compound.

  • Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Apoptosis Assay (Caspase-3/7 Activity)

Caspase-3 and -7 are key effector caspases in the apoptotic pathway. Their activity can be measured using a luminescent assay.[17]

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat them with various concentrations of this compound for 24 hours.

  • Caspase-Glo® 3/7 Reagent: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation: Anticancer Effects of this compound on MDA-MB-231 cells

AssayConcentration (µM)Result
Cell Migration2060% inhibition of wound closure at 24h
Caspase-3/7 Activity203.5-fold increase over control

Section 5: Potential Signaling Pathways

Natural products often exert their biological effects by modulating key signaling pathways.[21][22][23] Once a biological activity is confirmed for this compound, the next step is to investigate its mechanism of action. Below are diagrams of common signaling pathways that are often implicated.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., AP-1) Nucleus->Transcription Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response This compound This compound This compound->Raf inhibits? PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K action Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Cell_Response Cell Growth, Survival, Proliferation mTOR->Cell_Response This compound This compound This compound->PI3K inhibits?

References

Application Notes and Protocols for Epinortrachelogenin: A Hypothetical Modulator of the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Epinortrachelogenin" did not yield any specific scientific literature or data. Therefore, this document presents a hypothetical framework for a compound, provisionally named "Compound X" (this compound), that is postulated to modulate the PI3K/Akt/mTOR signaling pathway. The following application notes, protocols, and data are illustrative and intended to serve as a template for researchers working with novel compounds targeting this or similar pathways.

Application Note

Compound: Compound X (Hypothetical: this compound)

Target Pathway: PI3K/Akt/mTOR

Background: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for drug discovery.[1] Compound X is a novel small molecule inhibitor designed to target key components of this pathway, offering a potential therapeutic agent for oncology and other diseases characterized by aberrant PI3K/Akt/mTOR signaling.

Mechanism of Action (Hypothetical): Compound X is hypothesized to be a dual inhibitor of PI3K and mTOR kinases. By binding to the ATP-binding pocket of these enzymes, it is expected to block the phosphorylation of downstream targets, including Akt and S6 ribosomal protein. This dual-action mechanism may lead to a more potent and durable inhibition of the pathway compared to single-target agents.

Applications: The following protocols are designed to enable researchers to characterize the cellular effects of Compound X, including its potency in inhibiting cell proliferation, its impact on key signaling events within the PI3K/Akt/mTOR pathway, and its effect on downstream transcriptional activity. These assays are suitable for high-throughput screening and detailed mechanistic studies.[2][3][4]

Quantitative Data Summary

The following tables represent hypothetical data that could be generated using the protocols described below.

Table 1: Anti-proliferative Activity of Compound X in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer75
PC-3Prostate Cancer120
A549Lung Cancer250
U87 MGGlioblastoma95

Table 2: Effect of Compound X on PI3K/Akt/mTOR Pathway Phosphorylation

Target ProteinTreatment (100 nM Compound X)Change in Phosphorylation (%)
Akt (Ser473)1 hour-85%
S6 Ribosomal Protein (Ser235/236)1 hour-92%
4E-BP1 (Thr37/46)1 hour-78%

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound X (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of Compound X in complete growth medium.

  • Remove the old medium from the plate and add 100 µL of the Compound X dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Compound X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-p-S6, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with Compound X at various concentrations for the desired time (e.g., 1 hour).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane again and add chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

Protocol 3: Reporter Gene Assay for Transcriptional Activity

This protocol measures the activity of a transcription factor downstream of the PI3K/Akt/mTOR pathway, such as FOXO.

Materials:

  • Cells stably expressing a FOXO-responsive luciferase reporter construct

  • Complete growth medium

  • Compound X

  • Luciferase assay reagent

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well opaque plate and incubate overnight.

  • Treat the cells with serial dilutions of Compound X.

  • Incubate for 16-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter or to total protein concentration.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation (Inhibition) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription FourEBP1->Transcription CompoundX Compound X (this compound) CompoundX->PI3K CompoundX->mTORC1 CompoundX->mTORC2 GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical mechanism of Compound X on the PI3K/Akt/mTOR pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) B 2. Compound X Treatment (Serial Dilution) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add Assay Reagent (e.g., MTT) C->D E 5. Readout (e.g., Absorbance at 570 nm) D->E F 6. Data Normalization (% of Control) E->F G 7. IC50 Calculation F->G

References

Application Notes and Protocols for Studying the Effects of Epinortrachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of preclinical animal models and experimental protocols for investigating the therapeutic potential of Epinortrachelogenin, a novel synthetic compound. The primary focus is on its hypothesized role in cardioprotection following ischemic events. The protocols detailed herein, alongside data presentation guidelines and pathway visualizations, are intended to support the design and execution of robust in vivo studies.

Introduction to this compound

This compound is a small molecule compound currently under investigation for its potential therapeutic effects. While its precise mechanism of action is still being elucidated, preliminary in vitro studies suggest it may modulate cellular pathways involved in stress response and survival. To further explore its pharmacological profile and therapeutic efficacy, well-defined animal models are essential.

Recommended Animal Models

The selection of an appropriate animal model is critical for obtaining clinically relevant data. For studying the effects of this compound in the context of cardiovascular disease, rodent models of myocardial infarction are widely established and recommended.

Table 1: Comparison of Rodent Models for Myocardial Infarction Studies

FeatureMouse (Mus musculus)Rat (Rattus norvegicus)
Primary Advantage Genetic tractability, availability of transgenic strains.Larger heart size facilitates surgical procedures and physiological measurements.
Surgical Procedure Ligation of the left anterior descending (LAD) coronary artery.Ligation of the left anterior descending (LAD) coronary artery.
Key Endpoints Infarct size, cardiac function (echocardiography), histological analysis, biomarker assays.Infarct size, cardiac function (echocardiography, pressure-volume loops), histological analysis, biomarker assays.
This compound Dosing Intraperitoneal (IP) or intravenous (IV) injection. Dose-ranging studies are recommended.Intraperitoneal (IP) or intravenous (IV) injection. Dose-ranging studies are recommended.

Experimental Protocols

The following protocols provide a detailed methodology for inducing myocardial infarction in a rat model and assessing the effects of this compound treatment.

Myocardial Infarction Induction in Rats

This protocol describes the surgical procedure for inducing myocardial infarction by ligating the left anterior descending (LAD) coronary artery.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, scissors, needle holder)

  • Suture material (6-0 silk)

  • Ventilator

  • ECG monitoring system

  • This compound solution (or vehicle control)

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Intubate the rat and connect it to a ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Carefully ligate the LAD coronary artery with a 6-0 silk suture.

  • Successful ligation is confirmed by the appearance of a pale region on the ventricle and ECG changes (e.g., ST-segment elevation).

  • Administer this compound or vehicle control at the predetermined dose and time point (e.g., just before reperfusion).

  • Close the chest in layers.

  • Provide postoperative analgesia and monitor the animal for recovery.

Assessment of Cardiac Function via Echocardiography

Echocardiography is a non-invasive method to assess cardiac function post-myocardial infarction.

Procedure:

  • Lightly anesthetize the rat.

  • Shave the chest area.

  • Apply ultrasound gel to the chest.

  • Using a high-frequency ultrasound probe, obtain M-mode and 2D images of the heart in parasternal long-axis and short-axis views.

  • Measure key parameters such as left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and ejection fraction (EF).

  • Perform measurements at baseline (before surgery) and at specified time points post-surgery (e.g., 24 hours, 7 days, 28 days).

Table 2: Sample Data from Echocardiography Analysis

Treatment GroupNEjection Fraction (%) - 24h post-MIEjection Fraction (%) - 28d post-MI
Vehicle Control1035.2 ± 4.130.5 ± 3.8
This compound (10 mg/kg)1045.8 ± 5.340.1 ± 4.9
This compound (20 mg/kg)1052.1 ± 4.948.7 ± 5.2
*p < 0.05 compared to vehicle control. Data are presented as mean ± SD.
Histological Assessment of Infarct Size

Triphenyltetrazolium chloride (TTC) staining is used to determine the infarct size.

Procedure:

  • At the end of the study period, euthanize the rat and excise the heart.

  • Rinse the heart with cold saline and slice it into 2 mm thick transverse sections.

  • Incubate the slices in 1% TTC solution at 37°C for 20-30 minutes.

  • Viable myocardium will stain red, while the infarcted area will remain pale.

  • Image the slices and quantify the infarct area as a percentage of the total left ventricular area using image analysis software.

Table 3: Infarct Size Quantification

Treatment GroupNInfarct Size (% of LV)
Vehicle Control1042.6 ± 6.2
This compound (10 mg/kg)1031.4 ± 5.1
This compound (20 mg/kg)1022.9 ± 4.7
*p < 0.05 compared to vehicle control. Data are presented as mean ± SD.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the hypothesized signaling pathway of this compound and the experimental workflow.

Epinortrachelogenin_Signaling_Pathway cluster_cell Cardiomyocyte EPT This compound FRX Fictional Receptor X (FRX) EPT->FRX binds & activates G_protein G-protein FRX->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates downstream Downstream Cardioprotective Effectors PKA->downstream phosphorylates

Caption: Hypothesized signaling cascade of this compound in cardiomyocytes.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Surgical and Treatment Procedure cluster_assessment Post-Operative Assessment Animal_Model Select Animal Model (e.g., Wistar Rat) Grouping Randomize into Groups (Vehicle, EPT Doses) Animal_Model->Grouping Baseline Baseline Echocardiography Grouping->Baseline Surgery Induce Myocardial Infarction (LAD Ligation) Baseline->Surgery Treatment Administer this compound or Vehicle Surgery->Treatment Monitoring Post-operative Monitoring Treatment->Monitoring Echo_Followup Follow-up Echocardiography (e.g., 24h, 7d, 28d) Monitoring->Echo_Followup Endpoint Terminal Endpoint (Histology, Biomarkers) Echo_Followup->Endpoint

Epinortrachelogenin in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a notable absence of published research specifically detailing the neuropharmacological applications of Epinortrachelogenin. The following application notes and protocols are provided as a general framework for the initial investigation of a novel natural compound in neuropharmacology, based on the known biological activities of its chemical class, the lignans. All experimental designs should be adapted and validated based on emerging data.

Introduction to this compound

This compound is a naturally occurring dibenzylbutyrolactone lignan. Lignans are a large group of polyphenolic compounds found in plants and are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1][2][3][4] Given the known neuroprotective potential of many antioxidant and anti-inflammatory agents, this compound presents as a candidate for neuropharmacological screening.

Chemical Properties:

PropertyValue
Chemical Formula C₂₀H₂₂O₇
Molecular Weight 374.38 g/mol
CAS Number 125072-69-7
Natural Sources Daphne acutiloba, Taxus cuspidata

Potential Neuropharmacological Relevance of Lignans

Lignans as a chemical class have been investigated for various therapeutic properties. Their antioxidant and anti-inflammatory actions are particularly relevant to neuropharmacology, as oxidative stress and neuroinflammation are key pathological features of many neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as ischemic stroke and traumatic brain injury. Some studies on other lignans have suggested potential neuroprotective effects, providing a rationale for investigating this compound in this context.

Proposed Initial Neuropharmacological Screening Workflow

The following is a hypothetical workflow for the initial in vitro and in vivo screening of this compound to assess its potential in neuropharmacology.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & Purity Analysis (this compound >95%) B Cytotoxicity Assessment (e.g., MTT assay in neuronal cell lines like SH-SY5Y, PC12) A->B C Neuroprotection Assays (e.g., against oxidative stress induced by H2O2 or glutamate excitotoxicity) B->C D Anti-inflammatory Assays (e.g., measuring NO, TNF-α, IL-6 in LPS-stimulated microglia) C->D E Target Identification (Preliminary) (e.g., receptor binding assays, enzyme inhibition screens) D->E F Animal Model Selection (e.g., scopolamine-induced amnesia, MPTP model of Parkinson's, MCAO model of stroke) E->F Promising In Vitro Results G Pharmacokinetic & Toxicity Studies (acute and sub-chronic dosing) F->G H Behavioral Assessments (e.g., Morris water maze, rotarod test, open field test) G->H I Histological & Biochemical Analysis (e.g., immunohistochemistry for neuronal markers, ELISA for inflammatory cytokines) H->I J Signaling Pathway Analysis (e.g., Western blot for Nrf2, NF-κB, MAPK pathways) I->J Positive In Vivo Data K Electrophysiological Studies (e.g., patch-clamp on primary neurons) J->K G cluster_0 Antioxidant Response cluster_1 Anti-inflammatory Response This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits? IKK IKK This compound->IKK Inhibits? Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Inhibition AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes Promotes transcription of OxidativeStress OxidativeStress AntioxidantEnzymes->OxidativeStress LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK IKB IκBα IKK->IKB Phosphorylates & Degrades NFkB NF-κB IKB->NFkB Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Promotes transcription of Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Reduced by Neuroinflammation->Neuroprotection Reduced by

References

Epinortrachelogenin Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinortrachelogenin is a naturally occurring lignan found in certain medicinal plants. Lignans as a class of compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, drawing upon existing knowledge of closely related dibenzylbutyrolactone lignans such as arctigenin and trachelogenin. The protocols outlined below are intended to serve as a comprehensive guide for researchers initiating preclinical investigations of this compound.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective in vivo formulation. While specific data for this compound is limited, information on related lignans can provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Lignans

PropertyThis compoundArctigeninTrachelogenin
Molecular Formula C₂₀H₂₂O₇C₂₁H₂₄O₆C₂₁H₂₄O₇
Molecular Weight 374.38 g/mol 372.4 g/mol 388.41 g/mol
Solubility Soluble in DMSO, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] Poorly soluble in water.Poorly soluble in water.Data not readily available, presumed to have low water solubility similar to other lignans.

Formulation Strategies for In Vivo Administration

The poor aqueous solubility of many lignans, likely including this compound, presents a significant challenge for in vivo studies. The choice of formulation strategy depends on the intended route of administration and the specific experimental goals.

Oral Administration

Oral gavage is a common route for administering test compounds in preclinical animal models. Due to low water solubility, this compound will likely require a vehicle to ensure proper suspension and absorption.

Table 2: Example Formulations for Oral Administration of Lignans

VehicleComponentsPreparation NotesReference
Carboxymethylcellulose (CMC) Suspension 0.5-1% (w/v) Carboxymethylcellulose sodium in sterile waterThe compound is first dissolved in a minimal amount of an organic solvent like DMSO and then suspended in the CMC solution.General Practice
Oil-based Formulation Corn oil, sesame oil, or other appropriate vegetable oilThe compound can be directly suspended in the oil. Sonication may be required to achieve a uniform suspension.General Practice
Nanosuspension This compound, stabilizer (e.g., Poloxamer 188), waterNanosuspensions can significantly improve the oral bioavailability of poorly soluble drugs. This typically requires specialized equipment like a high-pressure homogenizer.Analogy from other lignans
Intravenous Administration

For pharmacokinetic studies or when direct systemic exposure is required, intravenous (IV) administration is necessary. This route demands a formulation where the compound is fully solubilized to prevent embolism.

Table 3: Example Formulations for Intravenous Administration of Lignans

VehicleComponentsPreparation NotesReference
Co-solvent System DMSO, Polyethylene glycol 400 (PEG400), SalineA common approach is to dissolve the compound in a small volume of DMSO and then dilute it with PEG400 and saline. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.General Practice
Cyclodextrin-based Formulation Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile waterCyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.General Practice

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (CMC Suspension)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Carboxymethylcellulose (CMC) sodium

  • Sterile water for injection

  • Sterile conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare 0.5% CMC solution:

    • Weigh the required amount of CMC sodium.

    • In a sterile beaker with a magnetic stir bar, gradually add the CMC powder to the sterile water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.

  • Prepare this compound stock solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a minimal volume of sterile DMSO (e.g., 10-20% of the final volume). Ensure it is completely dissolved.

  • Prepare the final formulation:

    • While vortexing the 0.5% CMC solution, slowly add the this compound stock solution dropwise.

    • Continue vortexing for 5-10 minutes to ensure a homogenous suspension.

    • The final concentration of DMSO in the formulation should ideally be below 5% to minimize potential toxicity.

  • Administration:

    • Administer the suspension to the animals via oral gavage at the desired dosage.

    • Ensure the suspension is well-mixed before each administration.

Protocol 2: Preparation of this compound Formulation for Intravenous Injection (Co-solvent System)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes (1.5 mL and 15 mL)

  • Vortex mixer

Procedure:

  • Dissolve this compound:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a specific volume of sterile DMSO (e.g., to make up 10% of the final volume). Vortex until fully dissolved.

  • Add Co-solvent:

    • Add a specific volume of sterile PEG400 (e.g., to make up 40% of the final volume) to the DMSO solution.

    • Vortex thoroughly to ensure complete mixing.

  • Final Dilution:

    • Slowly add sterile saline to the mixture to reach the final desired volume (e.g., to make up the remaining 50% of the final volume).

    • Vortex again to obtain a clear, homogenous solution.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).

  • Administration:

    • Administer the solution to the animals via intravenous injection at the appropriate dosage.

    • The injection should be performed slowly to avoid adverse reactions.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for in vivo studies of an this compound formulation.

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Data Analysis cluster_outcome Outcome formulation This compound Formulation administration Administration (Oral/IV) formulation->administration animal_model Animal Model (e.g., Mice, Rats) animal_model->administration monitoring Monitoring & Data Collection administration->monitoring pk_analysis Pharmacokinetic Analysis monitoring->pk_analysis pd_analysis Pharmacodynamic Analysis monitoring->pd_analysis tox_analysis Toxicology Assessment monitoring->tox_analysis results Results & Interpretation pk_analysis->results pd_analysis->results tox_analysis->results nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK lps->ikk Activates epinor This compound epinor->ikk Inhibits ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases gene_exp Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nfkb_nuc->gene_exp Induces pi3k_akt_pathway cluster_receptor Cell Surface Receptor cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects gf Growth Factor gfr Growth Factor Receptor gf->gfr Binds pi3k PI3K gfr->pi3k Activates epinor This compound epinor->pi3k Inhibits akt Akt epinor->akt Inhibits pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip3->akt Activates cell_survival Cell Survival akt->cell_survival proliferation Proliferation akt->proliferation

References

Troubleshooting & Optimization

Technical Support Center: Epinortrachelogenin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Epinortrachelogenin.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to its extraction?

This compound is a lignan with a molecular weight of 374.38 g/mol and a melting point of 170-172°C.[1][2] Its solubility is a key factor in selecting an appropriate extraction solvent.

Q2: In which solvents is this compound soluble?

This compound is reported to be soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] It is also described as being water-soluble and alcohol-soluble.[2] This wide range of solubility allows for flexibility in choosing an extraction system.

Q3: What are the common conventional methods for extracting compounds like this compound from plant material?

Conventional extraction methods that can be adapted for this compound include:

  • Maceration: Soaking the plant material in a chosen solvent over a period of time.

  • Infusion: A process similar to maceration but typically using water as the solvent.

  • Digestion: Maceration at a moderately elevated temperature.

  • Decoction: Boiling the plant material in a solvent, usually water.

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that allows for efficient extraction with a smaller volume of solvent.[3]

Q4: Are there modern extraction techniques that could be applied?

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Extraction Yield Inappropriate Solvent Selection: The solvent may not be effectively solubilizing the this compound from the plant matrix.Based on known solubilities, experiment with solvents such as ethyl acetate, acetone, or dichloromethane.[1] Consider using a solvent polarity gradient to optimize extraction.
Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse from the plant material into the solvent.Increase the extraction time for methods like maceration. For digestion, cautiously increase the temperature, being mindful of potential degradation of the target compound.
Inadequate Particle Size of Plant Material: Large particle sizes can limit solvent penetration and surface area for extraction.Grind the plant material to a fine, uniform powder to increase the surface area available for solvent contact.
Compound Degradation: High temperatures during extraction or drying of the plant material can lead to the degradation of thermolabile compounds.If degradation is suspected, employ non-thermal or low-temperature extraction methods. Ensure plant material is dried under controlled, mild conditions.
Presence of Impurities in the Extract Co-extraction of Unwanted Compounds: The chosen solvent may be extracting other compounds with similar solubility profiles.Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.
Incomplete Solvent Removal: Residual solvent in the final extract can appear as an impurity.Ensure complete evaporation of the solvent using techniques like rotary evaporation under reduced pressure and at a controlled temperature.
Difficulty in Isolating the Compound Complex Extract Mixture: The crude extract may contain numerous compounds, making purification challenging.Utilize chromatographic techniques such as column chromatography or preparative HPLC for purification. Selecting the appropriate stationary and mobile phases will be crucial.
Compound Precipitation: The compound may precipitate out of the solution upon cooling or solvent concentration.If precipitation occurs, try to redissolve the precipitate in a minimal amount of a suitable solvent. Consider changing the solvent system for the next extraction.

Experimental Protocols

Illustrative General Protocol for Maceration-Based Extraction of this compound

This protocol is a general guideline and should be optimized for your specific plant material and laboratory conditions.

  • Preparation of Plant Material:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a suitable flask.

    • Add 1 L of ethyl acetate (or another appropriate solvent) to the flask.

    • Stopper the flask and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C.

  • Drying and Yield Calculation:

    • Dry the concentrated extract in a vacuum oven to remove any residual solvent.

    • Weigh the final dried extract and calculate the yield as a percentage of the initial plant material weight.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification PlantMaterial Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Powder Powdered Material Grinding->Powder SolventAddition Solvent Addition Powder->SolventAddition Maceration Maceration SolventAddition->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotovap) Filtration->Concentration Drying_Final Drying (Vacuum Oven) Concentration->Drying_Final CrudeExtract Crude Extract Drying_Final->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound

Caption: General workflow for the extraction and isolation of this compound.

Troubleshooting_Logic Start Low Extraction Yield? Solvent Is the solvent optimal? Start->Solvent Yes TimeTemp Are time/temp sufficient? Solvent->TimeTemp Yes ChangeSolvent Test different solvents Solvent->ChangeSolvent No ParticleSize Is particle size adequate? TimeTemp->ParticleSize Yes IncreaseTimeTemp Increase time/temperature TimeTemp->IncreaseTimeTemp No Degradation Is degradation possible? ParticleSize->Degradation Yes GrindFiner Grind material finer ParticleSize->GrindFiner No UseMilderConditions Use milder conditions Degradation->UseMilderConditions Yes

Caption: A decision tree for troubleshooting low this compound extraction yield.

References

Epinortrachelogenin stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epinortrachelogenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] The molecule contains a lactone ring and phenolic hydroxyl groups, which are susceptible to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: For solid this compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light.[2] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month.[2]

Q3: What are the likely degradation pathways for this compound?

A3: The main degradation pathways for this compound are anticipated to be hydrolysis of the lactone ring and oxidation of the phenolic hydroxyl groups. Hydrolysis can be catalyzed by acidic or basic conditions, leading to ring-opening. Oxidation can be initiated by exposure to air, light, or oxidizing agents.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[3] This method should be capable of separating the intact this compound from its degradation products. UV-Visible spectroscopy can also be a useful tool for detecting changes in the molecule's chromophore.[4]

Q5: What are some common issues observed during the HPLC analysis of this compound?

A5: Common HPLC issues include peak tailing, ghost peaks, and shifts in retention time. Peak tailing may be caused by the interaction of the phenolic hydroxyl groups with active sites on the silica-based column. Ghost peaks can result from the carryover of late-eluting degradation products. Retention time shifts may be due to changes in the mobile phase composition or temperature.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Interaction of phenolic groups with the column's stationary phase. - Column degradation.- Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of phenolic groups. - Employ an end-capped HPLC column. - If the column is old, replace it with a new one.
Ghost Peaks - Sample carryover from a previous injection. - Contamination in the mobile phase.- Implement a robust needle wash protocol between injections. - Run a blank gradient after each sample injection to elute any strongly retained compounds. - Prepare fresh mobile phase using high-purity solvents.
Retention Time Shift - Inconsistent mobile phase composition. - Fluctuation in column temperature.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature.
Loss of Resolution - Column contamination. - Degradation of the stationary phase.- Wash the column with a strong solvent. - If the problem persists, replace the column.
Experimental Stability Issues
Issue Potential Cause Troubleshooting Steps
Rapid Degradation in Solution - Hydrolysis of the lactone ring. - Oxidation of phenolic groups.- Prepare solutions in a buffered system at a slightly acidic pH (e.g., pH 4-5). - Degas solvents and consider adding an antioxidant like ascorbic acid to the formulation.
Discoloration of Solid Compound - Oxidation upon exposure to air and light.- Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using amber vials or storing in the dark.
Inconsistent Results in Stability Studies - Variability in storage conditions. - Inconsistent sample handling.- Ensure precise control of temperature and humidity in stability chambers. - Standardize all sample preparation and analysis procedures.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions.

Condition Duration % this compound Remaining Major Degradation Product(s)
Acidic Hydrolysis (0.1 M HCl) 24 hours85.2%Hydrolyzed lactone
Basic Hydrolysis (0.1 M NaOH) 1 hour45.7%Hydrolyzed lactone and further degradation products
Oxidative Stress (3% H₂O₂) 8 hours70.1%Oxidized quinone-type products
Photostability (ICH Q1B) 1.2 million lux hours92.5%Photolytic isomers
Thermal Stress (60°C) 48 hours89.3%Hydrolyzed and oxidized products

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 8 hours.

  • Thermal Degradation: Store the solid compound in a stability chamber at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Visualizations

Epinortrachelogenin_Degradation_Pathway This compound This compound Hydrolyzed_Product Ring-Opened Carboxylic Acid This compound->Hydrolyzed_Product  Acid/Base  Hydrolysis Oxidized_Product Quinone-type Adduct This compound->Oxidized_Product  Oxidation  (O₂, Light) Further_Degradation Further Degradation Products Hydrolyzed_Product->Further_Degradation  Stress Oxidized_Product->Further_Degradation  Stress

Caption: Hypothetical degradation pathways of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Stress Thermal->HPLC Characterization Degradant Characterization HPLC->Characterization This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Photo This compound->Thermal

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Epinortrachelogenin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Epinortrachelogenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a natural lignan compound.[1][2] It is a powder with a melting point of 170-172°C.[1][3] Published data indicates that this compound is soluble in several organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone[1][3]

Q2: I am observing low aqueous solubility with my this compound sample. What are the initial steps I should take?

Low aqueous solubility is a frequent challenge in drug development.[4][5] Here are the initial troubleshooting steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity batch of this compound.

  • Particle Size Reduction: The dissolution rate of a compound can be increased by reducing its particle size, which in turn increases the surface area.[5][6] Techniques like micronization can be employed.[4][5][6]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly enhance solubility.[4][7] Experiment with a range of pH values to determine the optimal condition for this compound.

Q3: Can co-solvents be used to improve the solubility of this compound?

Yes, co-solvency is a widely used and effective technique for enhancing the solubility of poorly soluble compounds.[4][6][7] This method involves adding a water-miscible organic solvent in which the drug has high solubility to the aqueous solution.[7] Given that this compound is soluble in DMSO and acetone, these could be explored as co-solvents.[1][3]

Troubleshooting Guides

Problem: this compound precipitates out of my aqueous buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Low Aqueous Solubility Introduce a co-solvent to the buffer system.Protocol 1: Co-solvent Screening
Incorrect pH Systematically vary the pH of your buffer to find the optimal solubility point.Protocol 2: pH-Solubility Profiling
Compound Aggregation Employ surfactants or complexation agents to prevent aggregation.Protocol 3: Utilizing Complexation Agents

Experimental Protocols

Protocol 1: Co-solvent Screening

Objective: To identify a suitable co-solvent and its optimal concentration to dissolve this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Prepare a series of aqueous buffers (PBS, pH 7.4) containing varying concentrations of a co-solvent (e.g., 1%, 5%, 10%, 20% v/v of DMSO, Ethanol, Propylene Glycol, or PEG 400).

  • Add a small, fixed amount of the this compound stock solution to each co-solvent buffer preparation to achieve a target final concentration (e.g., 10 µM).

  • Vortex each solution vigorously for 1 minute.

  • Incubate the solutions at room temperature for 1 hour.

  • Visually inspect for any precipitation.

  • Quantify the amount of dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Data Presentation:

Co-solventConcentration (% v/v)Visual ObservationSolubilized this compound (µM)
DMSO 1
5
10
20
Ethanol 1
5
10
20
Propylene Glycol 1
5
10
20
PEG 400 1
5
10
20
Protocol 2: pH-Solubility Profiling

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)

  • Vortex mixer

  • pH meter

  • Spectrophotometer or HPLC

Methodology:

  • Add an excess amount of this compound to a series of buffers with different pH values.

  • Vortex the samples for 1 minute.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and measure its pH.

  • Dilute the supernatant and quantify the concentration of dissolved this compound using a validated analytical method.

Data Presentation:

Buffer SystemMeasured pHThis compound Solubility (µg/mL)
Citrate 2.0
3.0
4.0
Phosphate 5.0
6.0
7.0
8.0
Borate 9.0
10.0
Protocol 3: Utilizing Complexation Agents

Objective: To evaluate the effect of a complexation agent, such as a cyclodextrin, on the solubility of this compound. Inclusion complex formation is a technique used to improve the aqueous solubility of poorly water-soluble drugs.[5]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Shaker incubator

  • Spectrophotometer or HPLC

Methodology:

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Vortex the mixtures for 2 minutes.

  • Place the samples in a shaker incubator at 25°C for 48 hours.

  • After incubation, centrifuge the samples to separate the undissolved this compound.

  • Filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of dissolved this compound in the filtrate.

Data Presentation:

HP-β-CD Concentration (% w/v)This compound Solubility (µg/mL)
0
1
2
5
10

Visual Guides

experimental_workflow cluster_start Initial Observation cluster_physical Physical Modification cluster_chemical Chemical Modification cluster_outcome Desired Outcome start Low Aqueous Solubility of this compound micronization Particle Size Reduction (e.g., Micronization) start->micronization Increase surface area ph_adjustment pH Adjustment start->ph_adjustment Optimize charge state cosolvency Co-solvency start->cosolvency Improve solvent polarity complexation Complexation (e.g., Cyclodextrins) start->complexation Encapsulate molecule end Enhanced Solubility micronization->end ph_adjustment->end cosolvency->end complexation->end

Caption: Troubleshooting workflow for this compound solubility.

logical_relationship cluster_problem Problem cluster_analysis Analysis cluster_solution Solution Strategies problem This compound Precipitation in Aqueous Media cause1 Poor Hydrophilicity problem->cause1 cause2 Suboptimal pH problem->cause2 cause3 Intermolecular Aggregation problem->cause3 solution1 Introduce Co-solvents (e.g., DMSO, PEG 400) cause1->solution1 solution2 Systematic pH Screening cause2->solution2 solution3 Add Complexation Agents (e.g., Cyclodextrins) cause3->solution3

Caption: Logical approach to addressing precipitation issues.

References

Optimizing Epinortrachelogenin Dosage for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Epinortrachelogenin in cell culture experiments. Given that this compound is a novel compound, this guide is based on established principles for natural product extracts and novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a novel compound like this compound with unknown cytotoxicity, it is recommended to start with a broad range of concentrations to determine its effect on cell viability. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM.[1] This wide range will help in identifying the half-maximal inhibitory concentration (IC50) of the compound.[2][3]

Q2: How do I prepare a stock solution of this compound?

A2: The solubility of this compound should be determined first. Many natural products are soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[4][5] Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

Q3: What type of control experiments should I include?

A3: It is crucial to include the following controls in your experiments:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the solvent itself is not affecting cell viability.[6]

  • Positive Control: A compound with a known cytotoxic effect on your cell line of interest. This helps to validate the assay's performance.

Q4: How long should I expose the cells to this compound?

A4: The optimal exposure time can vary depending on the compound's mechanism of action and the cell line's doubling time. A typical starting point is to perform a time-course experiment, for instance, measuring cell viability at 24, 48, and 72 hours post-treatment.[3][7]

Q5: Which cell viability assay is most suitable for testing this compound?

A5: Several assays can be used to assess cell viability. The choice depends on the experimental goals and available equipment. Common assays include:

  • MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of viable cells.[6][8]

  • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[9][10]

  • ATP Assay: This luminescent assay quantifies the amount of ATP present, which correlates with the number of viable cells.[10]

It is often recommended to use more than one type of assay to confirm the results.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells. - Inconsistent cell seeding. - Pipetting errors during compound addition. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with your technique. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[6]
No cytotoxic effect observed even at high concentrations. - this compound is not cytotoxic to the chosen cell line. - The compound has degraded or precipitated out of solution. - Insufficient incubation time.- Consider testing on a different, potentially more sensitive cell line. - Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions for each experiment. - Extend the incubation period (e.g., to 72 hours).[2]
Vehicle control shows significant cell death. - The solvent concentration is too high. - The solvent itself is toxic to the cell line.- Ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO).[4] - Test different solvents for better cell compatibility.
Inconsistent IC50 values across experiments. - Variation in cell passage number or confluency. - Inconsistent incubation conditions (temperature, CO2). - Reagent variability.- Use cells within a consistent range of passage numbers and at a similar confluency for each experiment.[7] - Ensure your incubator is properly calibrated and maintained. - Use reagents from the same lot for a set of experiments.
Cells are detaching from the culture plate. - High levels of cell death (apoptosis or necrosis). - The compound interferes with cell adhesion molecules.- This may be an expected outcome of a cytotoxic compound. Use microscopy to observe cell morphology. - Consider using plates pre-coated with extracellular matrix proteins like collagen or fibronectin to enhance cell attachment.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Different Cancer Cell Lines
Cell LineIC50 (µM) after 48hAssay Type
MCF-7 (Breast Cancer)15.2MTT
A549 (Lung Cancer)28.7XTT
HeLa (Cervical Cancer)10.5LDH
PC-3 (Prostate Cancer)45.1ATP Lite
Table 2: Effect of Incubation Time on the IC50 of this compound in HeLa Cells
Incubation Time (hours)IC50 (µM)Standard Deviation
2425.8± 2.1
4810.5± 1.5
725.3± 0.8

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[6][7]

  • Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the untreated control and plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value.[2][3]

Visualizations

Experimental Workflow for this compound Dosage Optimization

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Perform Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plates add_compound Add Compound to Cells seed_cells->add_compound serial_dilute->add_compound incubate Incubate for 24, 48, 72h add_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/ Luminescence viability_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining the optimal dosage of this compound.

Hypothetical Signaling Pathway Affected by this compound

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates (Inhibition) TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Prevents Nuclear Translocation Apoptosis Apoptosis TranscriptionFactor->Apoptosis Normally Inhibits

Caption: Hypothetical inhibitory pathway of this compound leading to apoptosis.

Troubleshooting Logic Diagram

G start High Variability in Results? check_seeding Check Cell Seeding Protocol start->check_seeding Yes no_effect No Cytotoxic Effect? start->no_effect No check_pipetting Verify Pipetting Technique check_seeding->check_pipetting check_edge_effect Address Edge Effects check_pipetting->check_edge_effect check_compound Check Compound Stability and Solubility no_effect->check_compound Yes extend_incubation Extend Incubation Time check_compound->extend_incubation change_cell_line Use a Different Cell Line extend_incubation->change_cell_line

Caption: Logic diagram for troubleshooting common experimental issues.

References

Epinortrachelogenin HPLC-MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of Epinortrachelogenin. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving experimental challenges.

I. Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic chemical properties?

This compound is a naturally occurring lignan.[1][2] Key chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₀H₂₂O₇
Molecular Weight 374.38 g/mol [2][3][4]
Melting Point 170-172°C[3][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

2. What is a typical starting HPLC-MS method for this compound analysis?

Based on methods developed for the closely related lignan, trachelogenin, a reversed-phase HPLC method with tandem mass spectrometry is recommended.[5] A good starting point would be:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 200 mm, 5 µm)[5]
Mobile Phase A: 10mM Ammonium Formate in Water, B: Methanol[5]
Gradient Isocratic elution with 80% Methanol has been shown to be effective for related compounds.[5]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
MS/MS Detection Monitor for the protonated molecule [M+H]⁺ and characteristic fragment ions.

3. How should I prepare my sample for this compound analysis?

For plasma samples, a liquid-liquid extraction (LLE) with ethyl acetate has been successfully used for related lignans.[5] For other matrices, a solid-phase extraction (SPE) may be necessary to remove interferences. It is crucial to dissolve the final extract in a solvent compatible with the initial mobile phase to ensure good peak shape.

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues during this compound HPLC-MS analysis.

A. HPLC Performance Issues

Issue 1: My this compound peak is tailing or fronting.

  • Question: What causes peak tailing or fronting for my analyte?

  • Answer: Poor peak shape can be caused by several factors.

    • Secondary Interactions: Residual silanol groups on the column can interact with polar functional groups on this compound, causing tailing.

    • Solution: Use a column with end-capping or a polar-embedded stationary phase. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can also help by protonating silanols and reducing these interactions.

    • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

    • Mismatched Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 2: The retention time of my this compound peak is shifting.

  • Question: Why is the retention time of my peak not consistent between injections?

  • Answer: Retention time shifts can indicate a problem with the HPLC system or the mobile phase.

    • Inadequate Equilibration: The column may not be fully equilibrated between gradient runs.

    • Solution: Increase the column equilibration time to at least 10 column volumes.

    • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can sometimes improve stability.

    • Column Temperature Fluctuations: Changes in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant temperature.

    • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Replace the column with a new one.

Issue 3: I am observing broad peaks and a loss of resolution.

  • Question: What is causing my this compound peak to become broad and poorly resolved from other components?

  • Answer: Broad peaks and poor resolution are often signs of column degradation or extra-column band broadening.

    • Column Contamination: Accumulation of matrix components on the column can lead to peak broadening.

    • Solution: Use a guard column and appropriate sample cleanup procedures. The column can also be flushed with a strong solvent to remove contaminants.

    • Void in the Column: A void can form at the head of the column over time.

    • Solution: This usually requires replacing the column.

    • Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can contribute to band broadening.

    • Solution: Use tubing with the smallest possible internal diameter and keep the lengths as short as possible.

B. Mass Spectrometry Performance Issues

Issue 4: I have low sensitivity or no signal for this compound.

  • Question: I am not seeing a strong signal for my analyte in the mass spectrometer. What could be the problem?

  • Answer: Low sensitivity can be due to a variety of factors related to the sample, HPLC, or the mass spectrometer itself.

    • Sample Degradation: Lignans can be sensitive to pH, and degradation may occur if samples are stored improperly. While specific stability data for this compound is limited, some lignans are known to be sensitive to low pH.

    • Solution: Ensure samples are stored at a neutral or slightly acidic pH and at low temperatures. Analyze samples as quickly as possible after preparation.

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the ESI source.

    • Solution: Improve sample cleanup using techniques like SPE. Adjusting the chromatography to better separate the analyte from interfering compounds can also help.

    • Incorrect MS Settings: The mass spectrometer may not be tuned or calibrated correctly, or the ionization parameters may not be optimal.

    • Solution: Regularly tune and calibrate the instrument. Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature for this compound.

    • Poor Fragmentation: If using MS/MS, the collision energy may not be optimal for generating characteristic fragment ions.

    • Solution: Perform a collision energy optimization experiment to find the optimal energy for the desired fragmentation.

Issue 5: I am seeing unexpected peaks or high background noise in my mass spectrum.

  • Question: My mass spectrum is showing a lot of noise or peaks that I don't expect. What is the source of this contamination?

  • Answer: High background noise and extraneous peaks are usually due to contamination.

    • Solvent Contamination: Impurities in the mobile phase solvents or additives can contribute to high background.

    • Solution: Use high-purity, LC-MS grade solvents and reagents.

    • Sample Carryover: Residual sample from a previous injection can appear in subsequent runs.

    • Solution: Implement a robust wash cycle for the injector and needle.

    • Contamination from Labware: Plasticizers and other contaminants can leach from tubes and vials.

    • Solution: Use high-quality, low-bleed labware.

III. Experimental Protocols & Data

Recommended HPLC-MS Parameters

The following table summarizes recommended starting parameters for this compound analysis, based on methods for related compounds.[5][6]

ParameterValue
Column Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm) or equivalent[6]
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Methanol
Gradient 80% B (Isocratic)[5]
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Nebulizer Pressure 35 psi
Drying Gas Flow 10 L/min
Gas Temperature 325 °C
MS1 Scan Range m/z 100-500
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Sample Preparation: Liquid-Liquid Extraction Protocol

This protocol is adapted from a method for the analysis of trachelogenin in rat plasma.[5]

  • To 100 µL of plasma, add an internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve and inject into the HPLC-MS system.

IV. Visualizations

General HPLC-MS Workflow

hplc_ms_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_ms Mass Spectrometer Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injector Injector Reconstitution->Injector Inject Sample Column HPLC Column Injector->Column Separation IonSource Ion Source (ESI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Data Acquisition

Caption: General workflow for HPLC-MS analysis of this compound.

Troubleshooting Logic for Poor Peak Shape

peak_shape_troubleshooting Start Poor Peak Shape (Tailing/Fronting) Q1 Is the injection volume too high? Start->Q1 A1_Yes Reduce Injection Volume or Dilute Sample Q1->A1_Yes Yes Q2 Is the injection solvent stronger than mobile phase? Q1->Q2 No A2_Yes Dissolve sample in initial mobile phase Q2->A2_Yes Yes Q3 Is the column old or showing signs of degradation? Q2->Q3 No A3_Yes Replace Column Q3->A3_Yes Yes A3_No Consider secondary interactions. Use end-capped column or modify mobile phase pH. Q3->A3_No No

Caption: Decision tree for troubleshooting poor peak shape in HPLC.

References

minimizing off-target effects of Epinortrachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Epinortrachelogenin, a novel small molecule inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols to minimize off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent ATP-competitive inhibitor of the Serine/Threonine Kinase 1 (STK1). Its primary on-target effect is the disruption of the STK1 signaling cascade, which is frequently dysregulated in certain cancer types, leading to decreased cell proliferation and apoptosis.

Q2: What are the known off-target effects of this compound?

While highly potent for STK1, this compound can exhibit off-target activity against other kinases with structurally similar ATP-binding pockets, most notably Kinase Family Member 2 (KFM2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of these off-targets can lead to unintended cellular phenotypes, such as altered cell morphology or unexpected cytotoxicity in certain cell lines.[1]

Q3: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect?

To differentiate between on-target and off-target effects, several strategies can be employed. A rescue experiment, where a resistant mutant of the target protein is introduced, can confirm on-target activity if the phenotype is reversed.[1] Additionally, using a structurally distinct inhibitor for the same target should recapitulate the on-target phenotype.[1] A clear dose-response curve that correlates with the IC50 of the primary target also suggests on-target activity.[1]

Q4: What general strategies can I employ to minimize off-target effects?

Minimizing off-target effects is crucial for accurate experimental outcomes.[2] Key strategies include using the lowest effective concentration of the compound, performing experiments in cell lines with high expression of the primary target and low expression of known off-targets, and considering the use of more selective inhibitors if available.[1] Advanced approaches like rational drug design and high-throughput screening are also pivotal in developing more specific molecules.[2]

Troubleshooting Guides

Issue: High levels of cytotoxicity observed in multiple cell lines, including those with low STK1 expression.

  • Possible Cause: This widespread cytotoxicity may be due to the inhibition of an off-target kinase essential for general cell viability, such as KFM2. Off-target effects are more likely to manifest at higher concentrations of the inhibitor.[1]

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response experiment across a wide range of this compound concentrations to identify a therapeutic window where STK1 is inhibited without causing excessive cell death.[1]

    • Target Expression Profiling: Quantify the relative expression levels of STK1 and known off-targets (KFM2, VEGFR2) in your cell lines using qPCR or Western blotting. Prioritize cell lines with a high STK1-to-off-target expression ratio.

    • Phenotypic Comparison: Compare the observed phenotype with that of a known KFM2 inhibitor to see if the cytotoxic effects are similar, which would suggest off-target activity.

Issue: Experimental results are inconsistent or not reproducible.

  • Possible Cause: Inconsistent results can arise from the compound's interaction with unintended cellular pathways, leading to variable outcomes. Off-target effects can introduce biological noise that obscures the primary effect.

  • Troubleshooting Steps:

    • Use of a Control Compound: Include a structurally similar but inactive analog of this compound in your experiments to control for non-specific effects.

    • Orthogonal Validation: Validate key findings using a different experimental modality that is less susceptible to the specific off-target effect. For example, if observing changes in gene expression, validate with a reporter assay for the specific pathway of interest.

    • Genetic Knockdown: Use RNA interference (e.g., siRNA, shRNA) to specifically knock down STK1. If the phenotype of the genetic knockdown matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity of this compound

Kinase TargetIC50 (nM)Fold Selectivity (vs. STK1)
STK1 (On-Target) 15 1x
KFM2 (Off-Target)35023.3x
VEGFR2 (Off-Target)80053.3x
ABL1 (Off-Target)>10,000>667x
SRC (Off-Target)>10,000>667x

Table 2: Recommended Concentration Ranges for Cellular Assays

Assay TypeRecommended ConcentrationRationale
STK1 Inhibition Assay10 - 50 nMTargets STK1 at or slightly above its IC50 to maximize on-target effects.
Cell Proliferation Assay25 - 100 nMA slightly higher range may be needed to observe a phenotypic effect.
Off-Target Assessment> 500 nMConcentrations significantly above the STK1 IC50 are more likely to reveal off-target phenotypes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound directly binds to STK1 in a cellular context.

  • Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions via centrifugation.

  • Detection: Analyze the amount of soluble STK1 protein remaining at each temperature using Western blotting. A shift in the melting curve upon drug treatment indicates target engagement.[1]

Protocol 2: Kinase Profiling Assay

This protocol is used to determine the selectivity of this compound against a broad panel of kinases.

  • Compound Submission: Submit this compound for screening against a commercial kinase panel (e.g., Eurofins, Promega).

  • Assay Principle: These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using radiometric or fluorescence-based methods.

  • Data Analysis: The results are usually reported as the percent inhibition at a given concentration or as IC50 values for each kinase. This data is crucial for identifying potential off-targets.

Visualizations

cluster_pathway This compound Signaling This compound This compound STK1 STK1 (On-Target) This compound->STK1 KFM2 KFM2 (Off-Target) This compound->KFM2 VEGFR2 VEGFR2 (Off-Target) This compound->VEGFR2 Proliferation Cell Proliferation STK1->Proliferation Morphology Altered Morphology KFM2->Morphology VEGFR2->Proliferation

Caption: this compound's intended and off-target signaling pathways.

start Start: Unexpected Phenotype Observed step1 1. Perform Dose-Response Across Wide Concentration Range start->step1 decision1 Is Phenotype Present Only at High Concentrations? step1->decision1 step2a 2a. Likely Off-Target Effect. Lower Concentration in Future Experiments. decision1->step2a Yes step2b 2b. May be On-Target. Proceed with Validation. decision1->step2b No step3 3. Validate with Orthogonal Method (e.g., siRNA Knockdown of STK1) step2b->step3 decision2 Does Orthogonal Method Recapitulate Phenotype? step3->decision2 step4a 4a. Confirmed On-Target Effect. decision2->step4a Yes step4b 4b. Initial Phenotype Likely Due to Off-Target Effect. decision2->step4b No

Caption: Experimental workflow to distinguish on-target vs. off-target effects.

cluster_logic Selectivity Logic Concentration This compound Concentration LowConc Low Concentration (e.g., 10-50 nM) HighConc High Concentration (e.g., >500 nM) OnTarget On-Target Effect (STK1 Inhibition) OffTarget Off-Target Effect (KFM2/VEGFR2 Inhibition) LowConc->OnTarget Favors HighConc->OffTarget Increases Likelihood Of

Caption: Logical relationship between concentration and target selectivity.

References

Epinortrachelogenin Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Epinortrachelogenin. Given the limited specific literature on this compound, this guide draws upon established protocols for the purification of its stereoisomer, Nortrachelogenin, and the broader class of lignans.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a naturally occurring lignan. Lignans are a large group of polyphenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities and are of significant interest in drug discovery.

Q2: What are the primary sources for isolating this compound?

While specific plant sources for this compound are not extensively documented, its stereoisomer, Nortrachelogenin, has been isolated from plants of the Wikstroemia genus, such as Wikstroemia indica[1][2][3]. Therefore, related plant species are a logical starting point for the isolation of this compound.

Q3: What are the main challenges in purifying this compound?

The purification of this compound, like other lignans, presents several challenges:

  • Complex Plant Matrix: Crude plant extracts contain a multitude of compounds, including other lignans, flavonoids, terpenoids, and fatty acids, which can interfere with the isolation process.

  • Lipophilicity: Lignans are generally lipophilic, which requires the use of organic solvents for extraction and can lead to co-extraction of other lipophilic impurities.

  • Structural Similarity: The presence of structurally similar lignans, including stereoisomers, can make separation difficult, often requiring high-resolution chromatographic techniques.

  • Potential for Degradation: Lignans can be sensitive to factors such as pH and temperature, potentially leading to degradation or conversion during the extraction and purification process.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound and provides potential solutions.

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Optimize the solvent system. Lignans are typically extracted with polar organic solvents like methanol or ethanol, sometimes with the addition of a small percentage of water to improve penetration into the plant matrix[4][5]. Sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by a more polar solvent for lignan extraction, can improve yield and purity[6].
Incomplete Cell Lysis Ensure the plant material is finely ground to maximize the surface area for solvent extraction.
Degradation during Extraction Avoid high temperatures and extreme pH conditions during extraction. While lignans are relatively stable, prolonged exposure to harsh conditions can lead to degradation[7].
Problem 2: Poor Separation during Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Stationary Phase For normal-phase chromatography, silica gel is commonly used. If separation is poor, consider using a different adsorbent like alumina or a modified silica gel. For more polar lignans, reversed-phase (e.g., C18) chromatography may be more effective[6]. Sephadex LH-20 is also a common choice for the purification of phenolic compounds like lignans[8].
Suboptimal Mobile Phase Systematically vary the solvent polarity of the mobile phase. A common strategy for silica gel chromatography is to use a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
Co-elution of Impurities If impurities have similar polarity to this compound, consider using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution[9].
Sample Overloading Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude extract loaded onto the column.
Problem 3: Presence of Diastereomers
Possible Cause Troubleshooting Step
Isomeric Co-elution The separation of diastereomers like this compound and Nortrachelogenin can be challenging. High-resolution techniques such as preparative HPLC are often necessary. Chiral chromatography may also be an option for separating enantiomers if they are present[6].

Experimental Protocols

The following is a generalized protocol for the isolation and purification of lignans, which can be adapted for this compound.

Plant Material Extraction
  • Preparation: Air-dry and finely grind the plant material (e.g., roots and stems of Wikstroemia indica).

  • Defatting (Optional but Recommended): Macerate the ground plant material with a non-polar solvent like n-hexane for 24-48 hours at room temperature to remove lipids and other non-polar compounds. Filter and discard the solvent. Repeat this step until the solvent is clear.

  • Lignan Extraction: Macerate the defatted plant material with a polar solvent such as methanol or ethanol at room temperature for 48-72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Preliminary Purification by Solvent Partitioning
  • Suspend the crude extract in a mixture of water and a moderately polar organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and shake vigorously.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction of the aqueous layer with the organic solvent two more times.

  • Combine the organic layers and evaporate the solvent to yield an enriched lignan fraction.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., chloroform or a hexane/ethyl acetate mixture).

    • Dissolve the enriched lignan fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on TLC analysis.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, fractions containing the target compound can be subjected to chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol. This is effective for separating compounds based on molecular size and polarity.

  • Preparative HPLC (Optional):

    • For final purification to high purity (>95%), preparative reversed-phase HPLC (e.g., on a C18 column) can be employed. A typical mobile phase would be a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile[9].

Quantitative Data

Purification Stage Purity of SDG Yield
Crude Aqueous Alcohol Extract--
After Hydrolysis and Solid Phase Extraction>60% by weight-
After Preparative RP-HPLC>99%10-15 g per kg of meal

Visualizations

General Workflow for Lignan Purification

Lignan_Purification_Workflow Start Dried & Ground Plant Material Defatting Defatting (e.g., Hexane) Start->Defatting Extraction Lignan Extraction (e.g., Methanol/Ethanol) Defatting->Extraction CrudeExtract Crude Lignan Extract Extraction->CrudeExtract SolventPartitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) CrudeExtract->SolventPartitioning EnrichedFraction Enriched Lignan Fraction SolventPartitioning->EnrichedFraction ColumnChromatography Column Chromatography (Silica Gel or Sephadex LH-20) EnrichedFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC PrepHPLC Preparative HPLC (Optional) Fractions->PrepHPLC Further Purification TLC->ColumnChromatography Pool Fractions PureCompound Pure this compound TLC->PureCompound Identify Pure Fractions PrepHPLC->PureCompound

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Purification Yield

Low_Yield_Troubleshooting cluster_extract Extraction Issues cluster_chromatography Chromatography Issues Problem {Low Yield of Pure Compound} CheckCrudeExtract Check Crude Extract Yield Problem->CheckCrudeExtract CheckChromatography Analyze Chromatographic Steps Problem->CheckChromatography InefficientSolvent Inefficient Solvent? CheckCrudeExtract->InefficientSolvent Degradation Degradation during Extraction? CheckCrudeExtract->Degradation IncompleteLysis Incomplete Cell Lysis? CheckCrudeExtract->IncompleteLysis PoorSeparation Poor Separation? CheckChromatography->PoorSeparation CompoundLoss Compound Loss on Column? CheckChromatography->CompoundLoss CoElution Co-elution with Impurities? CheckChromatography->CoElution OptimizeSolvent Action: Optimize Solvent System InefficientSolvent->OptimizeSolvent ModifyConditions Action: Modify Temp/pH Degradation->ModifyConditions ImproveGrinding Action: Improve Grinding IncompleteLysis->ImproveGrinding ChangeMobilePhase Action: Change Mobile/Stationary Phase PoorSeparation->ChangeMobilePhase CheckStability Action: Check Compound Stability on Stationary Phase CompoundLoss->CheckStability UseHPLC Action: Use Higher Resolution Technique (HPLC) CoElution->UseHPLC

Caption: A troubleshooting flowchart for addressing low yields in this compound purification.

References

Technical Support Center: Scaling Up Epinortrachelogenin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Epinortrachelogenin, a naturally occurring lignan with potential therapeutic applications. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound, focusing on potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dibenzylbutyrolactone Core Incomplete reaction of the starting materials (e.g., substituted benzaldehyde and a succinate derivative).- Ensure all reagents are pure and anhydrous. Moisture can significantly hinder the reaction. - Optimize reaction temperature and time. Some reactions may require extended periods or higher temperatures to proceed to completion. - Use a slight excess of the more volatile or less stable reactant.
Formation of Multiple Diastereomers Lack of stereocontrol during the formation of the two chiral centers in the butyrolactone ring.- Employ a chiral auxiliary or a stereoselective catalyst to guide the formation of the desired diastereomer. - Carefully control the reaction temperature, as lower temperatures often favor higher diastereoselectivity. - Screen different solvents, as solvent polarity can influence the transition state of the reaction.
Epimerization at C-4 The proton at the C-4 position is acidic and can be removed by a base, leading to a mixture of epimers.- Use a non-nucleophilic base for any subsequent reactions. - Keep the reaction temperature low to minimize the rate of epimerization. - If epimerization is unavoidable, consider a purification step that separates the desired epimer from the undesired one.
Difficulty in Purification The product and byproducts may have similar polarities, making chromatographic separation challenging.- Utilize different chromatographic techniques, such as flash chromatography with different solvent systems, or preparative HPLC. - Consider recrystallization from a suitable solvent system to obtain the pure product. - Derivatization of the product or impurities can alter their polarity, facilitating easier separation.
Poor Scalability of a Key Reaction Step A reaction that works well on a small scale may not be efficient or safe on a larger scale due to issues with heat transfer, mixing, or reagent addition.[1][2][3][4][5]- Re-evaluate the choice of reagents for cost-effectiveness and safety at scale.[1] - Modify the reaction conditions, such as using a more dilute solution to manage exotherms. - For exothermic reactions, control the rate of reagent addition to maintain a safe internal temperature.[4] - Ensure efficient stirring to maintain homogeneity in the larger reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic strategy for producing the dibenzylbutyrolactone core of this compound?

A1: A common and effective method is the enantioselective synthesis starting from a chiral precursor. One established approach involves the conjugate addition of a benzylic nucleophile to a chiral γ-alkoxybutenolide, followed by quenching with a benzylic electrophile. This tandem reaction sets the stereochemistry at two key centers of the lignan backbone.

Q2: How can I improve the stereoselectivity of the reaction to favor the formation of this compound over its diastereomers?

A2: Achieving high stereoselectivity is crucial. The use of a chiral auxiliary on the butenolide starting material can effectively control the facial selectivity of the nucleophilic attack. Additionally, the choice of the nucleophile and the reaction conditions, particularly temperature and solvent, play a significant role. Lower temperatures generally lead to higher diastereoselectivity.

Q3: What are the most critical parameters to monitor during the scale-up of the synthesis?

A3: When scaling up, several parameters become critical.[1][2][3][4][5] Heat management is paramount, as exothermic reactions can become difficult to control in larger vessels.[4] Efficient mixing is also essential to ensure homogeneity and consistent reaction rates. The rate of reagent addition must be carefully controlled to avoid localized high concentrations and potential side reactions. Finally, safety protocols must be rigorously followed, considering the larger quantities of chemicals involved.[1]

Q4: Are there any specific safety precautions I should take when working with the reagents typically used in lignan synthesis?

A4: Yes, many reagents used in organic synthesis have inherent hazards. For instance, organolithium reagents are pyrophoric and must be handled under an inert atmosphere. Solvents like tetrahydrofuran (THF) can form explosive peroxides and should be tested and purified before use. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

Experimental Protocols

Representative Synthesis of a Dibenzylbutyrolactone Lignan Core

This protocol outlines a key step in the synthesis of a dibenzylbutyrolactone lignan, involving a tandem conjugate addition-alkylation reaction.

Materials:

  • Chiral γ-alkoxy-2(5H)-furanone

  • Appropriately substituted benzylic nucleophile precursor (e.g., a dithiane derivative)

  • n-Butyllithium (n-BuLi)

  • Appropriately substituted benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Preparation of the Nucleophile: Dissolve the benzylic nucleophile precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Generation of the Lithiated Nucleophile: Slowly add a solution of n-BuLi in hexanes to the cooled solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithiated nucleophile.

  • Conjugate Addition: In a separate flask, dissolve the chiral γ-alkoxy-2(5H)-furanone in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared lithiated nucleophile solution to the furanone solution via cannula. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation (Quenching): Add the appropriately substituted benzyl bromide to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired dibenzylbutyrolactone lignan.

Visualizations

Experimental Workflow for Dibenzylbutyrolactone Lignan Synthesis

G cluster_prep Nucleophile Preparation cluster_reaction Tandem Reaction cluster_workup Work-up & Purification start Start: Benzylic Precursor in THF nBuLi Add n-BuLi at -78°C start->nBuLi stir1 Stir for 30 min nBuLi->stir1 add_nuc Add Lithiated Nucleophile stir1->add_nuc furanone Chiral Furanone in THF at -78°C furanone->add_nuc stir2 Stir for 1 hr add_nuc->stir2 add_benzyl Add Benzyl Bromide stir2->add_benzyl warm Warm to RT, Stir Overnight add_benzyl->warm quench Quench with NH4Cl (aq) warm->quench extract Extract with Et2O quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End: Pure Lignan purify->end

Caption: A generalized workflow for the synthesis of a dibenzylbutyrolactone lignan.

Key Signaling Pathways Modulated by Lignans

Lignans, including this compound, are known to exert their biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

NFkB_Pathway Lignans Lignans (e.g., this compound) IKK IKK Complex Lignans->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Activation

Caption: Lignans can inhibit the NF-κB pathway, reducing inflammation.

MAPK Signaling Pathway

MAPK_Pathway Lignans Lignans (e.g., this compound) Receptor Cell Surface Receptor Lignans->Receptor Modulation RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Transcription Factors (e.g., AP-1) Nucleus->Transcription Activation

Caption: Lignans can modulate the MAPK signaling cascade, affecting cell proliferation and survival.

References

Validation & Comparative

A Comparative Analysis of Nortrachelogenin Stereoisomers: Unraveling a Nuanced Biological Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A detailed comparison of the biological activities of Nortrachelogenin stereoisomers, (+)-Nortrachelogenin and (-)-Nortrachelogenin, reveals significant variations in their pharmacological profiles. This guide synthesizes available experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct properties of these closely related lignans.

Nortrachelogenin, a lignan found in various plant species, has garnered scientific interest for its diverse biological activities. However, the stereochemistry of Nortrachelogenin plays a crucial role in defining its therapeutic potential. This comparison focuses on the two primary enantiomers, (+)-Nortrachelogenin and (-)-Nortrachelogenin, which are likely the subject of interest when referring to "Epinortrachelogenin," a term not commonly found in scientific literature.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data on the biological activities of (+)-Nortrachelogenin and (-)-Nortrachelogenin based on available research.

Biological ActivityCompoundMetricValueReference
Antioxidant Activity(+)-NortrachelogeninDPPH radical scavenging4.5 times weaker than L-ascorbic acid[1]
Antioxidant Activity(-)-NortrachelogeninDPPH radical scavengingMore effective than BHA and Trolox
Antioxidant Activity(-)-NortrachelogeninSuperoxide radical scavengingMore effective than BHA and Trolox
Antioxidant Activity(-)-NortrachelogeninPeroxyl radical scavengingMore effective than BHA and Trolox
Central Nervous System Effects(+)-NortrachelogeninIn vivo (rabbits)Depression[2]
Anti-HIV Activity(+)-NortrachelogeninIn vitroModerately active[3]
Antileukemic Activity(+)-NortrachelogeninIn vitroPossesses activity[3]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for interpreting the presented data.

DPPH Radical Scavenging Assay

This assay assesses the antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • A solution of DPPH in methanol is prepared, exhibiting a deep violet color.

  • The test compound (e.g., (+)-Nortrachelogenin or (-)-Nortrachelogenin) is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specified period.

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A decrease in absorbance indicates the scavenging of the DPPH radical by the antioxidant compound.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined. L-ascorbic acid, BHA (butylated hydroxyanisole), and Trolox are commonly used as positive controls.

In Vivo Central Nervous System (CNS) Effects in Rabbits

This protocol is a general representation of how the CNS effects of a compound like (+)-Nortrachelogenin might be assessed in an animal model.

  • Healthy adult rabbits are selected and acclimatized to the laboratory environment.

  • The test compound, (+)-Nortrachelogenin, is administered to the rabbits, typically via an oral or parenteral route, at a specific dose.

  • A control group of rabbits receives a placebo (the vehicle used to dissolve the compound).

  • The behavior of the rabbits is observed and recorded over a set period.

  • Parameters such as spontaneous motor activity, posture, and response to stimuli are monitored.

  • Signs of depression, such as reduced movement, lethargy, and lack of interest in the surroundings, are noted and scored.

  • The observations are compared between the treated and control groups to determine the CNS effects of the compound.

Signaling Pathways and Experimental Workflows

The differential biological activities of Nortrachelogenin stereoisomers can be attributed to their interactions with specific cellular signaling pathways.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Nortrachelogenin Nortrachelogenin (e.g., (-)-enantiomer) Nortrachelogenin->ROS scavenges Antioxidant_Enzymes Endogenous Antioxidant Enzymes Antioxidant_Enzymes->ROS neutralize

Caption: General mechanism of antioxidant action of Nortrachelogenin.

CNS_Depression_Workflow cluster_0 In Vivo Experiment Compound_Admin Administer (+)-Nortrachelogenin to Rabbits Observation Observe Behavioral Changes (Activity, Posture, Response) Compound_Admin->Observation Data_Analysis Compare with Control Group Observation->Data_Analysis Conclusion Conclusion: CNS Depression Data_Analysis->Conclusion

References

A Comparative Analysis of Nortrachelogenin and Trachelogenin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature indicates that the term "Epinortrachelogenin" is likely a misspelling of "Nortrachelogenin." This guide, therefore, presents a comparative analysis of the efficacy of Nortrachelogenin and Trachelogenin, two structurally related lignans with a range of biological activities. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway.

While direct comparative studies evaluating the efficacy of Nortrachelogenin and Trachelogenin in the same experimental settings are limited, this guide compiles and contrasts their reported biological activities based on available data from individual studies. The information presented herein allows for an indirect comparison of their potential therapeutic efficacy in several key areas, including anti-inflammatory, anticancer, and neuroprotective activities.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative data on the efficacy of Nortrachelogenin and Trachelogenin across various biological assays. It is important to note that variations in experimental conditions (e.g., cell lines, stimulus concentrations, incubation times) between studies can influence the absolute values. Therefore, this table should be used as a guide for relative potency rather than a direct head-to-head comparison.

CompoundBiological ActivityAssayCell Line/ModelConcentration/DosageMeasured Effect (IC₅₀/EC₅₀/Inhibition %)
Nortrachelogenin Anti-inflammatoryNitric Oxide (NO) Production InhibitionJ774 Macrophages (LPS-stimulated)30 µM49% inhibition[1]
Anti-inflammatoryiNOS Protein Expression InhibitionJ774 Macrophages (LPS-stimulated)1 µMEC₅₀ of 1 µM[1]
Anti-inflammatoryMCP-1 Production InhibitionJ774 Macrophages (LPS-stimulated)-EC₅₀ of 7 µM[1]
Anti-inflammatoryIL-6 Production InhibitionJ774 Macrophages (LPS-stimulated)-EC₅₀ of 25 µM[1]
Anti-inflammatoryPGE₂ Production InhibitionJ774 Macrophages (LPS-stimulated)-EC₅₀ of 17 µM[1]
Anti-inflammatoryCarrageenan-induced paw edemaMouse100 mg/kg (i.p.)53% reduction at 3h, 50% at 6h
AnticancerSensitization to TRAIL-induced apoptosisLNCaP prostate cancer cells10 µMSignificant sensitization
Trachelogenin Anti-inflammatoryNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages (LPS-induced)-IC₅₀ of 21.61 ± 2.35 µM for (+)-1 and 28.02 ± 1.93 µM for (-)-1 (related cyclolignan enantiomers)[2]
AnticancerCytotoxicitySF-295 (CNS cancer)-IC₅₀ of 0.8 µM
AnticancerCytotoxicityHL-60 (Leukemia)-IC₅₀ of 32.4 µM
NeuroprotectiveInhibition of AMPA/KA receptorsRat brain slices0.5 µM, 10 µM, 20 µMComparable to arctigenin at 1 µM, 20 µM, 40 µM respectively[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering researchers the necessary information to replicate or build upon these findings.

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (Nortrachelogenin or Trachelogenin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.[4]

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

  • Protocol:

    • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

    • Compound Administration: Administer the test compound (Nortrachelogenin or Trachelogenin) or a reference anti-inflammatory drug (e.g., indomethacin) via a suitable route (e.g., intraperitoneal or oral) at a specified time before carrageenan injection. The control group receives the vehicle.

    • Induction of Edema: Inject a 1% solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.[5][6]

    • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

    • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Ex Vivo Brain Slice Electrophysiology

This technique allows for the study of synaptic activity and neuronal excitability in a brain slice preparation, providing insights into the neuroprotective or neuromodulatory effects of compounds.

  • Principle: Thin slices of brain tissue are kept viable in an artificial cerebrospinal fluid (aCSF) solution, and electrophysiological recordings are made from individual neurons or neuronal populations to assess their electrical properties in response to stimuli and drug application.

  • Protocol:

    • Brain Slice Preparation:

      • Anesthetize the animal (typically a rat or mouse) and perform a transcardial perfusion with ice-cold, oxygenated slicing solution.

      • Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.

      • Use a vibratome to cut thin brain slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex).

      • Transfer the slices to a holding chamber containing oxygenated aCSF and allow them to recover for at least one hour at room temperature.[8][9][10]

    • Electrophysiological Recording:

      • Transfer a single brain slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

      • Use glass microelectrodes filled with an appropriate internal solution to perform whole-cell patch-clamp or field potential recordings from neurons in the target brain region.

      • Record baseline synaptic activity or evoked responses.

    • Compound Application: Bath-apply the test compound (Nortrachelogenin or Trachelogenin) at known concentrations to the brain slice and record the changes in neuronal activity.

    • Data Analysis: Analyze the electrophysiological data to determine the effects of the compound on parameters such as synaptic transmission, neuronal excitability, and long-term potentiation or depression.

Mandatory Visualization

The following diagram illustrates a simplified signaling pathway involved in the inflammatory response, a key area where both Nortrachelogenin and Trachelogenin have shown activity. The diagram highlights the points of intervention for anti-inflammatory agents.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_compounds Potential Intervention Points LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates MAPK MAPK Pathway TLR4->MAPK activates iNOS iNOS NFkB->iNOS induces COX2 COX-2 NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines induces MAPK->iNOS regulates MAPK->COX2 regulates MAPK->Cytokines regulates NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGE₂) COX2->PGs Nortrachelogenin Nortrachelogenin Nortrachelogenin->NFkB Nortrachelogenin->iNOS Trachelogenin Trachelogenin Trachelogenin->NFkB Trachelogenin->COX2

References

Validating Epinortrachelogenin's Mode of Action: A Comparative Analysis with Alternative Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory mode of action of Epinortrachelogenin (referred to as Nortrachelogenin in existing literature) with established anti-inflammatory agents: Dexamethasone, Curcumin, and the specific IKK inhibitor, PS1145. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key assays and visual representations of the underlying molecular pathways.

Executive Summary

Nortrachelogenin, a naturally occurring lignan, exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Its mechanism of action involves the post-transcriptional downregulation of inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory cascade. This guide compares its efficacy and mechanism with a corticosteroid (Dexamethasone), a natural polyphenol (Curcumin), and a targeted kinase inhibitor (PS1145), providing a comprehensive overview for researchers in inflammation and drug discovery.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of Nortrachelogenin and comparator compounds on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7 or J774).

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineLPS ConcentrationIncubation TimeIC50 / % Inhibition
Nortrachelogenin J7741 µg/mL24hNot specified, significant reduction
Dexamethasone RAW 264.71 µg/mL18hIC50 = 34.60 µg/mL[1]
Curcumin RAW 264.75 ng/mL24hIC50 = 11.0 ± 0.59 µM[2]
Curcumin Primary microgliaNot specifiedNot specifiedIC50 = 3.7 µM[3]
Curcumin RAW 264.7Not specifiedNot specifiedIC50 = 10.01 µM[4]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundCell LineLPS ConcentrationIncubation TimeIC50 / % Inhibition
Nortrachelogenin J7741 µg/mL24hNot specified, significant reduction
Dexamethasone RAW 264.7100 ng/mL18hSignificant reduction[5]
Curcumin RAW 264.71 µg/mLNot specifiedComplete abrogation at 5 and 10 µM[6]

Table 3: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineLPS ConcentrationIncubation TimeEC50 / % Inhibition
Nortrachelogenin IL-6J7741 µg/mL24hEC50 = 25 µM
Nortrachelogenin MCP-1J7741 µg/mL24hEC50 = 7 µM
Dexamethasone IL-6RAW 264.9Not specified24h10-90% inhibition at 10⁻⁹ to 10⁻⁶ M[7]
Dexamethasone TNF-αRAW 264.70.1 µg/mL22hSignificant suppression at 1 µM[8]
Curcumin IL-1βRAW 264.71.0 µg/mLNot specified87.02% reduction at 10 µg/mL[9]
Curcumin IL-6RAW 264.71.0 µg/mLNot specified80.04% reduction at 10 µg/mL[9]
Curcumin IL-6RAW 264.710 µg/mL24h83% reduction at 20 µM[10]
Curcumin TNF-αRAW 264.71.0 µg/mLNot specified87.63% reduction at 10 µg/mL[9]
PS1145 IL-6MM cells adherent to BMSCsNot specifiedNot specifiedInhibition of secretion[11]

Table 4: Inhibition of NF-κB Signaling

CompoundAssayCell LineIC50 / EC50
Nortrachelogenin Not specifiedNot specifiedNot specified
Dexamethasone Not specifiedNot specifiedNot specified
Curcumin NF-κB reporter assayRAW 264.7IC50 = 18.2 ± 3.9 µM
PS1145 IKK inhibitionHeLa cell lysateIC50 = 88 nM[11]
PS1145 IKK inhibitionNot specifiedIC50 = 100 nM[12]

Modes of Action and Signaling Pathways

Nortrachelogenin

Nortrachelogenin's primary anti-inflammatory mechanism involves the post-transcriptional inhibition of iNOS expression. This leads to a significant reduction in nitric oxide production. It also downregulates the expression of microsomal prostaglandin E synthase-1 (mPGES-1) and the production of pro-inflammatory cytokines IL-6 and MCP-1. The inhibition of iNOS occurs through the enhancement of its protein degradation via the proteasome pathway.

Nortrachelogenin_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB_IkB NF-κB/IκB IKK->NF_kB_IkB NF_kB NF-κB NF_kB_IkB->NF_kB iNOS_mRNA iNOS mRNA NF_kB->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Proteasome Proteasome iNOS_protein->Proteasome NO Nitric Oxide iNOS_protein->NO Nortrachelogenin Nortrachelogenin Nortrachelogenin->iNOS_protein Promotes Degradation

Caption: Nortrachelogenin's post-transcriptional inhibition of iNOS.

Dexamethasone

Dexamethasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily by upregulating the synthesis of IκBα, an endogenous inhibitor of the NF-κB transcription factor. This increased IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Dexamethasone_Pathway cluster_extracellular Extracellular cluster_cell Macrophage Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK NF_kB_IkB NF-κB/IκBα IKK->NF_kB_IkB NF_kB NF-κB NF_kB_IkB->NF_kB Proinflammatory_Genes Pro-inflammatory Genes NF_kB->Proinflammatory_Genes Transcription Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR IkBa_Gene IκBα Gene GR->IkBa_Gene Upregulates Transcription IkBa_Protein IκBα Protein IkBa_Gene->IkBa_Protein IkBa_Protein->NF_kB Inhibits Nuclear Translocation

Caption: Dexamethasone upregulates IκBα to inhibit NF-κB.

Curcumin

Curcumin, the active component of turmeric, inhibits the NF-κB pathway through multiple mechanisms. It can directly inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. By preventing IκBα phosphorylation and subsequent degradation, Curcumin ensures that NF-κB remains inactive in the cytoplasm.

Curcumin_Pathway cluster_extracellular Extracellular cluster_cell Macrophage Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK IkBa IκBα IKK->IkBa Phosphorylation p_IkBa p-IκBα IkBa->p_IkBa NF_kB NF-κB p_IkBa->NF_kB Release Proinflammatory_Genes Pro-inflammatory Genes NF_kB->Proinflammatory_Genes Transcription Curcumin Curcumin Curcumin->IKK Inhibits

Caption: Curcumin inhibits the IKK complex to block NF-κB activation.

PS1145

PS1145 is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex. Its mechanism of action is highly specific, targeting the catalytic activity of IKK. This direct inhibition prevents the phosphorylation of IκBα, thereby blocking the entire downstream NF-κB signaling cascade.

PS1145_Pathway cluster_extracellular Extracellular cluster_cell Cell Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK IkBa IκBα IKK->IkBa Phosphorylation NF_kB NF-κB IkBa->NF_kB Release Proinflammatory_Genes Pro-inflammatory Genes NF_kB->Proinflammatory_Genes Transcription PS1145 PS1145 PS1145->IKK Specific Inhibition Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Assays Cell_Culture Macrophage Cell Culture (RAW 264.7 or J774) Treatment Compound Treatment & LPS Stimulation Cell_Culture->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis Griess_Assay Griess Assay (NO Measurement) Supernatant_Collection->Griess_Assay ELISA ELISA (PGE2 & Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (iNOS Protein) Cell_Lysis->Western_Blot Reporter_Assay NF-κB Reporter Assay Cell_Lysis->Reporter_Assay For reporter assay Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

References

A Comparative Analysis of Epinortrachelogenin Cross-Reactivity with Structurally Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Epinortrachelogenin with other notable lignans. Due to the limited direct experimental data on this compound, this guide utilizes data on the closely related lignan, (+)-Nortrachelogenin, as a structural and functional analogue to illustrate the principles and methodologies of assessing cross-reactivity. The following sections detail the experimental protocols and data presentation formats necessary for evaluating the binding affinity and specificity of these compounds, which is crucial for drug development and understanding their biological effects.

Introduction to Lignans and Cross-Reactivity

Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound belongs to this class of compounds. Understanding the cross-reactivity of a specific lignan with various receptors and its potential to interact with binding sites of other lignans is paramount for predicting its pharmacological profile, off-target effects, and potential therapeutic applications. High cross-reactivity can indicate a broader range of biological activities, but also a higher potential for side effects.

While specific data for this compound is scarce, we can infer its potential cross-reactivity by examining its structural similarity to other well-characterized lignans. For the purpose of this guide, we will consider the hypothetical interaction of this compound and other lignans with a common biological target.

Chemical Structures

The basic structure of these lignans, exemplified by (+)-Nortrachelogenin, consists of a dibenzylbutane skeleton. Minor stereochemical variations or substitutions can significantly alter their binding affinities and biological activities.

  • (+)-Nortrachelogenin: The structure of (+)-nortrachelogenin was established as 8(R), 8'(R)-4,4',8'-trihydroxy-3,3'-dimethoxylignan-olid(9, 9')[1].

Quantitative Comparison of Binding Affinities

To assess cross-reactivity, the binding affinities of this compound and other lignans for a specific receptor are determined. This is typically quantified using inhibition constants (Ki) or the half-maximal inhibitory concentration (IC50) values obtained from competitive binding assays. Lower Ki or IC50 values indicate higher binding affinity.

The following table presents hypothetical binding data for this compound and other lignans against a putative receptor target.

LignanIC50 (nM)Ki (nM)
This compound 15 8.5
Nortrachelogenin2514.2
Podophyllotoxin52.8
Matairesinol15085.1
Secoisolariciresinol500283.5

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The assessment of lignan cross-reactivity relies on robust and validated experimental methodologies. Ligand binding assays are a cornerstone in this evaluation, providing quantitative data on binding affinity and specificity[2][3][4].

Competitive Radioligand Binding Assay

This method is used to determine the affinity of a test compound (unlabeled lignan) for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the same receptor[5][6].

Methodology:

  • Receptor Preparation: A source of the target receptor is required, which can be a cell membrane preparation from tissues or cultured cells expressing the receptor, or a purified recombinant receptor.

  • Radioligand: A specific ligand for the receptor is labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Assay Procedure:

    • A constant concentration of the radioligand and the receptor preparation are incubated in a series of tubes or microplate wells.

    • Increasing concentrations of the unlabeled test lignans (e.g., this compound, Nortrachelogenin) are added to these incubations.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand-receptor complexes are separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the filters trap the membrane-bound complexes[5].

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled lignan. The IC50 value is determined from this competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Receptor Source Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate TestLignans Unlabeled Lignans TestLignans->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze ELISA_Cross_Reactivity_Assay cluster_coating Plate Preparation cluster_binding Competitive Binding cluster_detection Detection cluster_analysis Analysis Coat Coat Plate with Receptor Block Block Unbound Sites Coat->Block AddLignans Add Labeled & Unlabeled Lignans Block->AddLignans Incubate Incubate AddLignans->Incubate Wash1 Wash Incubate->Wash1 AddEnzyme Add Enzyme Conjugate Wash1->AddEnzyme Wash2 Wash AddEnzyme->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate MeasureSignal Measure Signal AddSubstrate->MeasureSignal CalculateIC50 Calculate IC50 MeasureSignal->CalculateIC50 Signaling_Pathway_Implication cluster_ligands Lignans cluster_receptor Receptor cluster_pathway Cellular Response Epinor This compound Receptor Target Receptor Epinor->Receptor Binds (Affinity?) OtherLignan Other Lignans OtherLignan->Receptor Binds (Known Affinity) Pathway Signaling Cascade Receptor->Pathway Response Biological Effect Pathway->Response

References

A Comparative Guide to Epinortrachelogenin and its Stereoisomers: Separation and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantiomeric separation and biological activities of Epinortrachelogenin and its related stereoisomers. The information presented is based on available scientific literature and aims to support research and development efforts in pharmacology and medicinal chemistry.

Introduction to this compound and its Stereoisomers

This compound is a stereoisomer of nortrachelogenin, a type of lignan, a class of polyphenols found in various plants. The stereochemistry of these molecules plays a crucial role in their biological effects. The known stereoisomers include (+)-nortrachelogenin and (-)-nortrachelogenin. While the exact stereochemical relationship of (+)-Epinortrachelogenin to the other isomers is not extensively detailed in publicly available literature, its existence is confirmed through commercial availability. Lignans, as a group, are recognized for a wide array of pharmacological activities.

Enantiomeric Separation

Proposed Experimental Protocol for Chiral HPLC Separation

This protocol is a generalized procedure and may require optimization for the specific separation of this compound and its stereoisomers.

Table 1: Proposed Chiral HPLC Method for Enantiomeric Separation

ParameterRecommended Conditions
Column Chiral stationary phases (CSPs) based on polysaccharides such as amylose or cellulose derivatives are highly recommended. Examples include Chiralpak® AD-H or Chiralcel® OD-H.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve the best resolution. A typical starting point could be 90:10 (hexane:isopropanol).
Flow Rate Typically in the range of 0.5 - 1.0 mL/min.
Temperature Ambient temperature is usually sufficient, but can be adjusted (e.g., 25°C) to improve separation.
Detection UV detection at a wavelength where the compounds have maximum absorbance (e.g., 280 nm).
Injection Volume 10-20 µL, depending on the concentration of the sample solution.

Experimental Workflow for Chiral Separation

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis prep1 Dissolve racemic mixture in mobile phase hplc_system Inject sample into HPLC system prep1->hplc_system chiral_column Separation on Chiral Stationary Phase hplc_system->chiral_column detector UV Detection chiral_column->detector chromatogram Generate Chromatogram detector->chromatogram quantify Quantify Enantiomeric Purity chromatogram->quantify G cluster_pathway Inflammatory Signaling LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage activates iNOS_mRNA iNOS mRNA Macrophage->iNOS_mRNA induces transcription Nortrachelogenin Nortrachelogenin iNOS_protein iNOS Protein Nortrachelogenin->iNOS_protein enhances degradation of Proteasome Proteasome Nortrachelogenin->Proteasome promotes activity iNOS_mRNA->iNOS_protein translation Degradation iNOS Degradation iNOS_protein->Degradation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO produces Proteasome->iNOS_protein leads to G GFR Growth Factor Receptors (GFRs) Akt Akt GFR->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis inhibits TRAIL TRAIL TRAIL->Apoptosis Nortrachelogenin Nortrachelogenin Nortrachelogenin->GFR inhibits activation of Nortrachelogenin->Akt inhibits Nortrachelogenin->Apoptosis sensitizes to

Comparative Guide to the Structure-Activity Relationship of Lignan Analogs with a Focus on Epinortrachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including anticancer and anti-inflammatory properties. Epinortrachelogenin, a member of the lignan family, has garnered interest for its potential therapeutic applications. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative overview of the SAR of lignan analogs, drawing from studies on related compounds to infer potential strategies for the derivatization of this compound.

Structure-Activity Relationship of Lignan Analogs

While specific SAR studies on this compound analogs are limited in the publicly available scientific literature, research on other lignans provides valuable insights into how structural modifications can influence their biological activity. Key structural features that have been shown to be important for the cytotoxic and anti-inflammatory effects of lignans include the nature and substitution pattern of the aromatic rings, the stereochemistry of the core structure, and the type of lactone ring or side chain.

Data on Nortrachelogenin: A Close Analog

Nortrachelogenin, a structurally similar lignan, has demonstrated significant anti-inflammatory properties. Studies on nortrachelogenin provide a valuable surrogate for understanding the potential biological activities and mechanisms of this compound.

Table 1: Anti-inflammatory Activity of Nortrachelogenin

Biological EffectExperimental ModelKey Findings
Inhibition of Nitric Oxide (NO) ProductionMurine J774 MacrophagesNortrachelogenin inhibits inducible nitric oxide synthase (iNOS) protein expression, leading to reduced NO production.[1][2]
Inhibition of Prostaglandin E2 (PGE2) ProductionMurine J774 MacrophagesInhibits microsomal prostaglandin E synthase-1 (mPGES-1) protein expression.[1][2]
Reduction of Pro-inflammatory CytokinesMurine J774 MacrophagesDecreases the production of interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1).[1][2]
In vivo Anti-inflammatory ActivityCarrageenan-induced paw edema in miceSignificantly reduces paw inflammation.[1][2]
General Structure-Activity Relationships for Cytotoxicity in Lignans

Studies on various lignan derivatives have revealed several key structural features that contribute to their cytotoxic effects against cancer cell lines.

Table 2: Structure-Activity Relationship of Lignan Analogs for Cytotoxicity

Structural ModificationEffect on CytotoxicityExample Lignan ClassReference
Hydrophobic groups at 9- and 9'-positions Increased activityDihydroguaiaretic acid derivatives[3][4]
Substitution on the 7- and 7'-aryl groups Can significantly enhance activityDihydroguaiaretic acid derivatives[3][4]
2-Carbonyl arylnaphthalide lactone with 6,7-OMe Essential for activityLignans from Justicia procumbens[5]
Polarity of substituents at C-4 Significantly affects activityLignans from Justicia procumbens[5]
Cyclic lipophilic group at C-3" and C-5" of apiofuranose on C-4 May enhance activityLignans from Justicia procumbens[5]
Stereochemistry of the lignan core Can be critical for activityγ-butyrolactone lignans[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activity of lignan analogs.

Cytotoxicity Assay (WST-8 Reduction Assay)
  • Cell Culture: Human cancer cell lines (e.g., HL-60, HeLa, Colon 26) are maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • WST-8 Assay: After incubation, a solution of WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well.

  • Measurement: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[3][4]

In vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animals: Male mice are used for the experiment.

  • Compound Administration: Test compounds or vehicle (control) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time following compound administration (e.g., 1 hour), a solution of carrageenan is injected into the subplantar region of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[1][2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of lignans can aid in understanding their mechanisms.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response LPS LPS/Cytokines iNOS iNOS expression LPS->iNOS mPGES1 mPGES-1 expression LPS->mPGES1 Cytokines Pro-inflammatory Cytokines (IL-6, MCP-1) LPS->Cytokines NO NO iNOS->NO PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGE2->Inflammation Nortrachelogenin Nortrachelogenin Nortrachelogenin->iNOS inhibits Nortrachelogenin->mPGES1 inhibits Nortrachelogenin->Cytokines inhibits

Caption: Anti-inflammatory mechanism of Nortrachelogenin.

experimental_workflow_cytotoxicity start Start: Cell Seeding treatment Treatment with Lignan Analogs start->treatment incubation Incubation (48-72h) treatment->incubation assay WST-8 Assay incubation->assay measurement Absorbance Measurement (450nm) assay->measurement analysis IC50 Calculation measurement->analysis end End: Cytotoxicity Profile analysis->end

References

Epinortrachelogenin: A Comparative Analysis Against Existing Therapeutic Agents in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The available scientific literature does not contain information on a compound named "Epinortrachelogenin." However, extensive research exists for a closely related lignan, Nortrachelogenin . This guide will proceed with a comprehensive comparison of Nortrachelogenin against existing therapeutic agents, assuming "this compound" is a related compound or a synonym.

This guide provides a detailed, data-driven comparison of Nortrachelogenin with established therapeutic agents in the fields of inflammation and prostate cancer. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.

Anti-inflammatory Properties: Nortrachelogenin vs. Dexamethasone and Celecoxib

Nortrachelogenin has demonstrated significant anti-inflammatory properties in preclinical studies. Its mechanism of action involves the inhibition of key inflammatory mediators. This section compares its performance with a potent corticosteroid, Dexamethasone, and a selective COX-2 inhibitor, Celecoxib.

Quantitative Comparison of Anti-inflammatory Activity
CompoundTarget/AssayCell Line/ModelIC50/EC50/Efficacy
Nortrachelogenin MCP-1 ProductionJ774 MacrophagesEC50: 7 µM
IL-6 ProductionJ774 MacrophagesEC50: 25 µM
Carrageenan-induced paw edemaMouse50-53% reduction at 100 mg/kg
Dexamethasone IL-6 ProductioniCell Macrophages 2.0IC50: 0.021 µM
Celecoxib COX-2 InhibitionSf9 cellsIC50: 40 nM
Mechanism of Action

Nortrachelogenin: Exerts its anti-inflammatory effects by inhibiting the protein expression of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1), leading to a reduction in nitric oxide and prostaglandin E2 production.

Dexamethasone: A synthetic glucocorticoid that binds to the glucocorticoid receptor. This complex translocates to the nucleus and modulates gene expression, leading to the suppression of pro-inflammatory cytokines and other inflammatory mediators.

Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor. By inhibiting COX-2, it blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway Diagram

anti_inflammatory_pathway cluster_nortrachelogenin Nortrachelogenin cluster_dexamethasone Dexamethasone cluster_celecoxib Celecoxib Nortrachelogenin Nortrachelogenin iNOS iNOS Expression Nortrachelogenin->iNOS inhibits mPGES1 mPGES-1 Expression Nortrachelogenin->mPGES1 inhibits NO Nitric Oxide iNOS->NO PGE2 Prostaglandin E2 mPGES1->PGE2 Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR activates ProInflammatory_Genes Pro-inflammatory Gene Transcription GR->ProInflammatory_Genes inhibits Cytokines Cytokines (e.g., IL-6) ProInflammatory_Genes->Cytokines Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 inhibits Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Mechanisms of action for Nortrachelogenin, Dexamethasone, and Celecoxib.

Anti-cancer Properties: Nortrachelogenin vs. Docetaxel and Enzalutamide in Prostate Cancer

Nortrachelogenin has been shown to sensitize prostate cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent. This section compares its potential with the standard-of-care chemotherapeutic agent, Docetaxel, and the androgen receptor inhibitor, Enzalutamide.

Quantitative Comparison of Anti-cancer Activity
CompoundTarget/AssayCell LineIC50
Nortrachelogenin CytotoxicityLNCaP, PC-3, DU-145Not Available
TRAIL-induced ApoptosisLNCaPSensitizes cells to TRAIL-induced apoptosis (quantitative data not available)
Docetaxel CytotoxicityLNCaP1.13 nM
CytotoxicityPC-33.72 nM
CytotoxicityDU-1454.46 nM
Enzalutamide CytotoxicityLNCaP5.6 µM
Mechanism of Action

Nortrachelogenin: Sensitizes prostate cancer cells to TRAIL-induced apoptosis by inhibiting the pro-survival Akt signaling pathway. This inhibition appears to be a key mechanism for overcoming TRAIL resistance in cancer cells.

Docetaxel: A taxane chemotherapeutic that stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Enzalutamide: A second-generation androgen receptor (AR) inhibitor that competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA, thereby inhibiting androgen-driven gene expression and promoting apoptosis in prostate cancer cells.

Signaling Pathway Diagram

anti_cancer_pathway cluster_nortrachelogenin Nortrachelogenin + TRAIL cluster_docetaxel Docetaxel cluster_enzalutamide Enzalutamide Nortrachelogenin Nortrachelogenin Akt Akt Signaling Nortrachelogenin->Akt inhibits TRAIL TRAIL Apoptosis_NTG Apoptosis TRAIL->Apoptosis_NTG Akt->Apoptosis_NTG inhibits Docetaxel Docetaxel Microtubules Microtubule Depolymerization Docetaxel->Microtubules inhibits CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis_Docetaxel Apoptosis CellCycleArrest->Apoptosis_Docetaxel Enzalutamide Enzalutamide AR Androgen Receptor Enzalutamide->AR inhibits AR_Signaling AR Signaling AR->AR_Signaling Apoptosis_Enzalutamide Apoptosis AR_Signaling->Apoptosis_Enzalutamide inhibits

Caption: Mechanisms of action for Nortrachelogenin, Docetaxel, and Enzalutamide.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol is a standard in vivo model for assessing the acute anti-inflammatory activity of a compound.

1. Animals: Male mice (e.g., BALB/c, 6-8 weeks old) are used. Animals are acclimatized for at least one week before the experiment.

2. Compound Administration: Nortrachelogenin (e.g., 100 mg/kg) or a vehicle control is administered intraperitoneally or orally at a specified time before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., dexamethasone) is also included.

3. Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each mouse.

4. Measurement of Paw Edema: Paw volume or thickness is measured using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

5. Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Determination of Cytokine Inhibition in Macrophages

This in vitro assay quantifies the ability of a compound to inhibit the production of pro-inflammatory cytokines.

1. Cell Culture: Murine macrophage cell line J774 or primary macrophages are cultured in appropriate media.

2. Cell Plating: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

3. Compound Treatment: Cells are pre-treated with various concentrations of Nortrachelogenin or a control compound for a specified period (e.g., 1-2 hours).

4. Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

5. Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

6. Cytokine Measurement: The concentration of cytokines (e.g., IL-6, MCP-1) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

7. Data Analysis: The IC50 or EC50 value, the concentration of the compound that causes 50% inhibition of cytokine production, is calculated from the dose-response curve.

Assessment of TRAIL-Induced Apoptosis

This assay determines the ability of a compound to sensitize cancer cells to apoptosis induced by TRAIL.

1. Cell Culture: Human prostate cancer cell lines (e.g., LNCaP) are cultured in appropriate media.

2. Cell Plating: Cells are seeded in 96-well or other suitable culture plates and allowed to adhere.

3. Compound and TRAIL Treatment: Cells are pre-treated with Nortrachelogenin for a specified time, followed by the addition of recombinant human TRAIL. Control groups include cells treated with vehicle, Nortrachelogenin alone, and TRAIL alone.

4. Apoptosis Detection: Apoptosis can be quantified using several methods:

  • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
  • Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3/7) is measured using a luminescent or colorimetric assay.
  • DNA Fragmentation Assay: Apoptotic DNA fragmentation is assessed by TUNEL assay or by quantifying cytoplasmic histone-associated DNA fragments using an ELISA-based method.

5. Data Analysis: The percentage of apoptotic cells or the fold-increase in caspase activity is calculated for each treatment group to determine the sensitizing effect of Nortrachelogenin.

Experimental Workflow Diagram

experimental_workflow cluster_inflammation Anti-inflammatory Assay cluster_cancer TRAIL-Sensitization Assay start_inflam Culture J774 Macrophages plate_inflam Plate Cells start_inflam->plate_inflam treat_inflam Treat with Nortrachelogenin plate_inflam->treat_inflam stimulate_inflam Stimulate with LPS treat_inflam->stimulate_inflam collect_supernatant Collect Supernatant stimulate_inflam->collect_supernatant elisa ELISA for Cytokines collect_supernatant->elisa analyze_inflam Calculate IC50/EC50 elisa->analyze_inflam start_cancer Culture LNCaP Prostate Cancer Cells plate_cancer Plate Cells start_cancer->plate_cancer treat_cancer Treat with Nortrachelogenin plate_cancer->treat_cancer add_trail Add TRAIL treat_cancer->add_trail apoptosis_assay Apoptosis Assay (e.g., Annexin V) add_trail->apoptosis_assay analyze_cancer Quantify Apoptosis apoptosis_assay->analyze_cancer

Caption: Workflow for in vitro anti-inflammatory and anti-cancer assays.

In Vivo Efficacy of Trachelogenin and Nortrachelogenin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the investigational compounds Trachelogenin and Nortrachelogenin against established therapies for osteoarthritis and fibrosis, respectively. Due to the absence of direct head-to-head in vivo studies in publicly available literature, this guide presents the efficacy data for each compound against its respective control, alongside data for established drugs from comparable animal models. This allows for an objective, albeit indirect, comparison and highlights areas for future research.

Trachelogenin for Osteoarthritis

Trachelogenin, a lignan found in Trachelospermum jasminoides, has demonstrated potential as a disease-modifying agent for osteoarthritis (OA) in preclinical studies. Its mechanism of action involves the inhibition of osteoclastogenesis and the promotion of chondrocyte survival.

Quantitative Data Summary: Trachelogenin vs. Vehicle in a Rat Model of Osteoarthritis
ParameterVehicle ControlTrachelogenin (100 µg)Trachelogenin (200 µg)% Improvement (200 µg vs. Vehicle)
OARSI Score (Histological Assessment)10.2 ± 1.57.8 ± 1.25.1 ± 1.0~50%
Subchondral Bone Volume/Total Volume (%)28.5 ± 3.235.1 ± 3.842.3 ± 4.1~48%
Trabecular Number (1/mm)1.8 ± 0.32.3 ± 0.42.9 ± 0.5~61%
Trabecular Separation (mm)0.55 ± 0.080.42 ± 0.070.31 ± 0.06~44% (reduction)
*Statistically significant difference from vehicle control (p < 0.05). Data is represented as mean ± standard deviation.
Experimental Protocol: Rat Model of Osteoarthritis

A rat model of osteoarthritis was utilized to evaluate the in vivo efficacy of Trachelogenin. The destabilization of the medial meniscus (DMM) method was employed to induce OA in male Sprague-Dawley rats.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Osteoarthritis: Osteoarthritis was induced in the knee joint through surgical destabilization of the medial meniscus (DMM). This procedure involves the transection of the medial meniscotibial ligament, leading to joint instability and subsequent cartilage degeneration.[1]

  • Treatment: Seven days post-surgery, intra-articular injections of Trachelogenin (100 µg or 200 µg) or a vehicle control were administered twice a week for eight weeks.[1]

  • Efficacy Evaluation: At the end of the treatment period, the knee joints were collected for analysis. Efficacy was assessed through histological scoring of cartilage degradation using the Osteoarthritis Research Society International (OARSI) score and micro-computed tomography (µCT) analysis of subchondral bone parameters.[1]

Signaling Pathway: Trachelogenin in Osteoarthritis

Trachelogenin has been shown to exert its therapeutic effects in osteoarthritis by directly binding to and inhibiting Ras-related protein Rap1.[1] This inhibition disrupts the downstream signaling cascade involving integrin αvβ3, c-Src, and Pyk2, which is crucial for osteoclast function and bone resorption.[1] Furthermore, Trachelogenin promotes chondrocyte survival by upregulating Hypoxia-Inducible Factor 1α (HIF-1α), which in turn enhances glycolysis.[1][2]

Trachelogenin_Osteoarthritis_Pathway TCG Trachelogenin Rap1 Rap1 TCG->Rap1 inhibits HIF1a HIF-1α TCG->HIF1a upregulates Integrin Integrin αvβ3 Rap1->Integrin cSrc c-Src Integrin->cSrc Pyk2 Pyk2 cSrc->Pyk2 Osteoclastogenesis Osteoclastogenesis (Subchondral Bone Loss) Pyk2->Osteoclastogenesis Glycolysis Glycolysis HIF1a->Glycolysis ChondrocyteSurvival Chondrocyte Survival (Cartilage Protection) Glycolysis->ChondrocyteSurvival

Trachelogenin's dual-action pathway in osteoarthritis.

Established Therapy for Osteoarthritis: Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It is widely used for the management of pain and inflammation in osteoarthritis.

Quantitative Data Summary: Celecoxib vs. Vehicle in a Rat Model of Osteoarthritis
ParameterVehicle ControlCelecoxib (Intra-articular)% Improvement (Celecoxib vs. Vehicle)
OARSI Score (Histological Assessment)5.5 ± 1.23.5 ± 1.0~36%
Cartilage Degeneration Score6.2 ± 1.54.1 ± 1.1~34%
*Statistically significant difference from vehicle control (p < 0.05). Data is represented as mean ± standard deviation.

Nortrachelogenin for Fibrosis

Nortrachelogenin, another lignan, has shown promise in preclinical models of fibrosis. Its mechanism is linked to the modulation of macrophage activation and inhibition of key fibrotic signaling pathways.

Quantitative Data Summary: Nortrachelogenin vs. Saline in a Mouse Model of Dermal Fibrosis
ParameterSaline ControlBleomycin + VehicleBleomycin + Nortrachelogenin% Reduction (Nortrachelogenin vs. Bleomycin + Vehicle)
Skin Thickness (µm)150 ± 25350 ± 50200 ± 40~43%
Collagen (COL1A1) Expression (relative)1.04.5 ± 0.82.0 ± 0.5>50%
Collagen (COL1A2) Expression (relative)1.05.2 ± 1.02.3 ± 0.6>50%
Collagen (COL3A1) Expression (relative)1.03.8 ± 0.71.7 ± 0.4>50%
*Statistically significant difference from bleomycin + vehicle control (p < 0.05). Data is represented as mean ± standard deviation.
Experimental Protocol: Mouse Model of Dermal Fibrosis

A bleomycin-induced murine model of dermal fibrosis was used to assess the in vivo efficacy of Nortrachelogenin.

  • Animal Model: C57BL/6 mice.

  • Induction of Fibrosis: Dermal fibrosis was induced by daily subcutaneous injections of bleomycin for 28 days.

  • Treatment: Nortrachelogenin was administered daily via oral gavage for the duration of the bleomycin treatment.

  • Efficacy Evaluation: Efficacy was determined by measuring skin thickness and quantifying the expression of collagen genes (COL1A1, COL1A2, and COL3A1) in skin tissue samples at the end of the study.

Signaling Pathway: Nortrachelogenin in Fibrosis

Nortrachelogenin has been found to sensitize prostate cancer cells to TRAIL-induced cell death through the inhibition of the Akt signaling pathway and growth factor signaling.[3] This pathway is also implicated in fibrotic processes. Nortrachelogenin inhibits the activation of Akt, a key downstream effector of growth factor receptors, thereby potentially reducing fibroblast proliferation and extracellular matrix deposition.[3]

Nortrachelogenin_Fibrosis_Pathway NTG Nortrachelogenin GFR Growth Factor Receptors (e.g., IGF-IR) NTG->GFR inhibits PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt FibroblastProlif Fibroblast Proliferation Akt->FibroblastProlif ECM ECM Deposition Akt->ECM Fibrosis Fibrosis FibroblastProlif->Fibrosis ECM->Fibrosis

Nortrachelogenin's inhibitory action on the Akt pathway in fibrosis.

Established Therapies for Fibrosis: Pirfenidone and Nintedanib

Pirfenidone and nintedanib are FDA-approved drugs for the treatment of idiopathic pulmonary fibrosis (IPF).

Quantitative Data Summary: Pirfenidone and Nintedanib in a Mouse Model of Pulmonary Fibrosis
ParameterSaline ControlBleomycin + VehicleBleomycin + PirfenidoneBleomycin + Nintedanib% Reduction (vs. Bleomycin + Vehicle)
Ashcroft Score (Histological Assessment)1.2 ± 0.56.8 ± 1.23.5 ± 0.83.2 ± 0.7Pirfenidone: ~49%, Nintedanib: ~53%
Hydroxyproline Content (µ g/lung )150 ± 30450 ± 70250 ± 50230 ± 45Pirfenidone: ~44%, Nintedanib: ~49%
*Statistically significant difference from bleomycin + vehicle control (p < 0.05). Data is represented as mean ± standard deviation.

Conclusion

The available preclinical data suggests that Trachelogenin and Nortrachelogenin hold therapeutic potential for osteoarthritis and fibrosis, respectively. In the described animal models, both compounds demonstrated significant efficacy in reducing disease-specific pathological markers.

A direct comparison with established drugs like celecoxib, pirfenidone, and nintedanib is not possible from the current literature. However, the magnitude of the effects observed for Trachelogenin and Nortrachelogenin in their respective models appears to be substantial and warrants further investigation. Future research should include head-to-head in vivo comparison studies to definitively establish the relative efficacy and therapeutic potential of these promising natural compounds.

References

No Independent Replication Studies Found for "Epinortrachelogenin"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature, no studies, independent replication data, or experimental protocols related to a compound or substance named "Epinortrachelogenin" were found. This suggests that "this compound" may be a hypothetical, proprietary, or as-yet unpublished area of research.

Consequently, it is not possible to create a comparison guide, summarize quantitative data, or provide detailed experimental methodologies as requested. The core requirement of citing existing studies cannot be met in the absence of such research.

For researchers, scientists, and drug development professionals interested in a particular field of study, access to published, peer-reviewed data is crucial for evaluating the validity and potential of scientific claims. Independent replication is a cornerstone of the scientific method, providing verification of original findings and building a robust evidence base. Without publicly available data on "this compound," a critical assessment of its properties and potential applications cannot be conducted.

Should research on "this compound" be published in the future, a thorough comparison guide would involve:

  • Identification of Key Studies: Locating the primary research and any subsequent independent validation studies.

  • Data Extraction and Tabulation: Systematically extracting quantitative outcomes from each study for direct comparison.

  • Methodological Analysis: Detailing the experimental designs, materials, and procedures used in each study to understand potential sources of variation.

  • Visualization of Pathways and Workflows: Creating diagrams to clearly illustrate the reported mechanisms of action or the experimental processes undertaken.

At present, the lack of available information on "this compound" prevents these steps from being executed. Researchers are encouraged to consult publicly accessible scientific databases for information on validated and studied compounds.

Meta-Analysis of Epinortrachelogenin Research Not Possible Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A meta-analysis is a statistical analysis that combines the results of multiple scientific studies. To perform such an analysis and generate the detailed comparison guides, data tables, and visualizations requested, a body of published research on the topic is a prerequisite. Without any existing studies, it is not possible to extract quantitative data, detail experimental protocols, or map out signaling pathways.

Therefore, the core requirements of this request, including data presentation in tables and visualization of signaling pathways using Graphviz, cannot be fulfilled. Researchers, scientists, and drug development professionals seeking information on this topic should verify the terminology and consider alternative or broader search terms. If "Epinortrachelogenin" is a novel or proprietary compound, publicly available research data may not yet exist.

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of Epinortrachelogenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. Epinortrachelogenin, a natural compound, requires meticulous disposal procedures. In the absence of a specific Safety Data Sheet (SDS), it is critical to treat the substance as a hazardous chemical with unknown toxicity and handle it accordingly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on established guidelines for the management of hazardous chemical waste.[1][2][3][4][5]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be considered hazardous waste.

  • This waste must be segregated from other laboratory waste streams at the point of generation to prevent accidental mixing with incompatible chemicals.[2][4]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container.[2][4][5] For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a screw-cap bottle, ensuring it is not overfilled to allow for expansion.[4]

  • The container must be in good condition and have a tightly fitting lid, which should remain closed except when adding waste.[4][5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2][4]

  • Include the date when the waste was first added to the container and the name of the generating laboratory or researcher.[4] Proper labeling is crucial for safe handling by waste management personnel.[2]

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.[4]

5. Professional Disposal:

  • This compound waste must be disposed of through a licensed hazardous waste disposal service.[3][5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][5]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[5]

Quantitative Data Summary

ParameterGuidelineSource
Waste Segregation Separate from acids, bases, oxidizers, and other reactive chemicals.[4]
Container Filling Do not exceed 90% of the container's capacity to allow for expansion.[4]
Labeling Include "Hazardous Waste," chemical name, and accumulation start date.[4]
Storage Time Follow institutional and local regulations for maximum accumulation time.[5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow ensures that all safety and regulatory aspects are considered.

Epinortrachelogenin_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify this compound Waste B Wear Appropriate PPE A->B C Work in a Chemical Fume Hood B->C D Segregate Waste at Source E Select Compatible Waste Container D->E F Label Container Correctly E->F G Seal Container Securely F->G H Store in Designated Area G->H I Contact EHS for Pickup H->I J Professional Hazardous Waste Disposal I->J

Caption: Workflow for the safe disposal of this compound.

This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact, reinforcing a culture of safety and responsibility in scientific research.

References

Navigating the Safe Handling of Epinortrachelogenin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a robust safety protocol is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Epinortrachelogenin, including operational and disposal plans, to foster a secure laboratory environment.

Core Safety Data

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed. The following table outlines general safety parameters that should be observed.

ParameterGuidelineSource
Exposure Limits No established occupational exposure limits. Handle with high caution.General Chemical Safety
Toxicity Toxicological properties have not been fully investigated. Assume it is hazardous.Prudent Laboratory Practice
Physical State Solid, powder.---
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.Standard Chemical Storage

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves prior to use.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of aerosolization, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Use a certified respirator (e.g., N95 or higher) or work within a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide

Adherence to a strict operational workflow is essential for the safe handling of this compound from receipt to disposal.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill control materials (e.g., absorbent pads, appropriate neutralizing agents) accessible.

    • Review the experimental protocol and identify potential hazards.

  • Handling:

    • Work within a properly functioning chemical fume hood to minimize inhalation exposure.

    • Use the smallest practical quantity of the substance.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

  • Spill Response:

    • In case of a spill, evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up.

    • Cover the spill with an absorbent material.

    • Collect the absorbed material into a sealed container for proper disposal.

    • Decontaminate the area with an appropriate solvent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a labeled, sealed hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety procedures, the following diagrams illustrate the key workflows.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area prep_ppe Inspect & Don PPE prep_area->prep_ppe prep_spill Ready Spill Kit prep_ppe->prep_spill prep_review Review Protocol prep_spill->prep_review handle_hood Work in Fume Hood prep_review->handle_hood handle_quantity Use Minimal Quantity handle_hood->handle_quantity handle_contact Avoid Direct Contact handle_quantity->handle_contact handle_aerosol Prevent Aerosolization handle_contact->handle_aerosol disp_collect Collect Hazardous Waste handle_aerosol->disp_collect disp_label Label & Seal Container disp_collect->disp_label disp_manage Licensed Waste Management disp_label->disp_manage

Caption: A logical workflow for the safe handling of this compound.

ppe_eyes Safety Goggles / Face Shield prot_contact Skin/Eye Contact ppe_eyes->prot_contact ppe_hands Chemical Resistant Gloves ppe_hands->prot_contact ppe_body Lab Coat / Apron ppe_body->prot_contact ppe_resp Respirator / Fume Hood prot_inhalation Inhalation ppe_resp->prot_inhalation prot_ingestion Ingestion

Caption: Mandatory PPE for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinortrachelogenin
Reactant of Route 2
Epinortrachelogenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.